tert-Butyl (1-aminopropan-2-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-aminopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462234 | |
| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149632-73-5 | |
| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-aminopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of tert-Butyl (1-aminopropan-2-yl)carbamate. This bifunctional organic compound is a crucial building block in modern medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound, often referred to as Boc-1,2-diaminopropane, is a chiral carbamate that exists as a racemic mixture or as its individual (R)- and (S)-enantiomers. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations, making it a versatile intermediate in multi-step organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its common forms. It is important to note that experimental data for this compound is not extensively published in peer-reviewed literature, and thus some properties are based on data from suppliers and computational predictions.
| Property | (R)-tert-Butyl (1-aminopropan-2-yl)carbamate | General Information |
| Molecular Formula | C₈H₁₈N₂O₂ | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol |
| CAS Number | 100927-10-4[1] | Racemate: 149632-73-5 |
| Physical State | Solid[2] | Reported as both solid and colorless oil |
| Boiling Point | 264 °C[1] | Data not available for racemate |
| Melting Point | Not available | Not available |
| Density | 0.984 g/cm³[1] | Data not available |
| Solubility | Soluble in organic solvents such as ethanol and ether.[3] | Generally soluble in polar organic solvents |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methine and methylene protons of the propanediamine backbone, and the amine protons. The exact chemical shifts and coupling constants will be influenced by the solvent used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), as well as for the three carbons of the propanediamine backbone.
Mass Spectrometry (MS): In mass spectrometry, Boc-protected amines are known to exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of isobutylene (56 Da) from the molecular ion. The exact fragmentation will depend on the ionization technique used.
Synthesis and Experimental Protocols
The selective mono-Boc protection of diamines is a common challenge in organic synthesis due to the potential for di-protection. A robust and widely used method involves the in-situ generation of one equivalent of a hydrochloride salt to deactivate one of the amino groups, thus facilitating mono-protection.
General Protocol for Selective Mono-Boc Protection of 1,2-Diaminopropane
This protocol is adapted from established methods for the selective mono-carbamate protection of diamines.[4][5][6][7]
Materials:
-
1,2-Diaminopropane (racemic, (R)-, or (S)-enantiomer)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2-diaminopropane (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
In-situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride salt may form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc Protection: Add a small amount of water (e.g., 1 mL) followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water and diethyl ether to the residue and separate the layers. The aqueous layer contains the protonated product and any unreacted starting material, while the diethyl ether layer will contain the di-Boc byproduct.
-
Wash the aqueous layer with diethyl ether to further remove any di-Boc byproduct.
-
Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.
-
Purity and Yield: This method has been reported to provide high yields (typically >65%) of the mono-protected diamine with high purity, often avoiding the need for column chromatography.[4][8]
Role in Drug Development and Signaling Pathways
This compound and its enantiomers are not known to directly interact with biological signaling pathways. Instead, their significance in drug development lies in their utility as chiral building blocks for the synthesis of complex APIs. The presence of a protected and a free amine allows for sequential chemical modifications, which is a crucial strategy in the construction of modern pharmaceuticals.
A notable example of its application is in the synthesis of Brensocatib, an investigational drug for the treatment of bronchiectasis.[9] In the synthesis of such molecules, the chiral center of the diaminopropane derivative is incorporated into the final structure, and the two amino groups serve as handles for the attachment of other molecular fragments.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: General workflow for the selective mono-Boc protection of 1,2-diaminopropane.
References
- 1. americanelements.com [americanelements.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemsynce.com [chemsynce.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. apicule.com [apicule.com]
An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate , a chiral building block, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a stereocenter and a selectively protected diamine, makes it a crucial component for creating complex molecules with specific biological activities. This guide provides a comprehensive overview of a common synthetic route to this compound, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategy Overview
The most straightforward and widely adopted approach for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate involves a two-step process. The first step is the resolution of racemic 1,2-diaminopropane to obtain the desired (R)-enantiomer. The second step is the selective mono-N-Boc protection of (R)-1,2-diaminopropane. This method is advantageous as it utilizes readily available starting materials and established chemical transformations.
Caption: Overall synthetic workflow for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Experimental Protocols
Step 1: Chiral Resolution of 1,2-Diaminopropane
The separation of enantiomers of racemic 1,2-diaminopropane is a critical initial step. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]
Protocol:
-
Salt Formation: A solution of racemic 1,2-diaminopropane in a suitable solvent (e.g., methanol) is treated with a solution of L-(+)-tartaric acid in the same solvent. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of one of the diastereomeric salts, typically the (R,R)-tartrate salt of (R)-1,2-diaminopropane.
-
Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the diastereomeric salt can be enhanced by recrystallization.
-
Liberation of the Free Diamine: The purified diastereomeric salt is dissolved in water, and the solution is basified, typically with a strong base like sodium hydroxide, to a pH above 12. This regenerates the free (R)-1,2-diaminopropane.
-
Extraction: The free diamine is extracted from the aqueous solution using an organic solvent such as dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified (R)-1,2-diaminopropane.
Step 2: Selective Mono-N-Boc Protection
With the enantiomerically pure (R)-1,2-diaminopropane in hand, the next step is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The reaction with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.[2][3] To favor mono-protection, an excess of the diamine is often used relative to the Boc-anhydride.[2]
Protocol:
-
Reaction Setup: (R)-1,2-diaminopropane is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled in an ice bath (0 °C), and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise over a period of time. Maintaining a low temperature helps to control the reaction rate and selectivity.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-Boc protected product from any di-Boc protected byproduct and unreacted starting material.
-
Characterization: The final product, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Detailed experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| 1,2-Diaminopropane | C₃H₁₀N₂ | 74.13 | Starting Material |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | Resolving Agent |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Protecting Group Source |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Typical Reaction Parameters and Yields
| Step | Key Parameters | Typical Yield | Purity (ee%) |
| Chiral Resolution | Solvent: Methanol, Slow Cooling | 30-40% (for R-enantiomer) | >98% |
| Boc Protection | Temperature: 0 °C to RT, 1.1 eq. Diamine | 70-85% | >98% |
Note: Yields and purity are dependent on specific reaction conditions and purification efficiency.
Conclusion
The synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a well-established process that is crucial for the development of chiral pharmaceuticals. The presented guide outlines a reliable and reproducible two-step synthetic route, commencing with the chiral resolution of racemic 1,2-diaminopropane followed by a selective mono-N-Boc protection. The detailed protocols and structured data tables are intended to provide researchers and drug development professionals with a practical and in-depth resource for the preparation of this important chiral building block. Careful execution of the experimental procedures and rigorous purification are paramount to obtaining the target compound in high yield and enantiomeric purity.
References
Technical Guide: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
CAS Number: 146552-71-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a chiral building block crucial in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed representative experimental protocol for its synthesis, and illustrates its utility in various applications.
Chemical and Physical Properties
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a stable, mono-Boc-protected derivative of (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 146552-71-8 | [1][2][3] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥95% | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Synonyms | tert-butyl (1S)-2-amino-1-methylethylcarbamate, (S)-N²-Boc-1,2-propanediamine | [1] |
| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |
Experimental Protocols
Objective: To synthesize (S)-tert-Butyl (1-aminopropan-2-yl)carbamate from (S)-1,2-diaminopropane.
Materials:
-
(S)-1,2-diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C to ensure selective mono-protection.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product.
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective. The fractions containing the desired product are identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-tert-Butyl (1-aminopropan-2-yl)carbamate as a solid.
Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Application in Chiral Ligand Synthesis
Caption: Logical relationship in the synthesis of a chiral ligand.
Applications in Drug Development and Research
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and regioselective modifications.
-
Asymmetric Synthesis: It serves as a precursor for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter is preserved throughout synthetic transformations, which is critical for the biological activity of many drugs.
-
Peptide and Peptidomimetic Synthesis: The free amine can be incorporated into peptide chains, and the subsequent deprotection of the Boc group allows for further elaboration, such as cyclization or branching.
-
Chiral Ligand Synthesis: This compound is a useful starting material for the preparation of chiral ligands used in asymmetric catalysis. These ligands can be used to control the stereochemical outcome of chemical reactions, leading to the enantioselective synthesis of desired products.
Due to the synthetic nature of this compound, it is not directly involved in biological signaling pathways but rather is a tool for constructing molecules that are. The versatility and chirality of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate make it an important component in the toolbox of medicinal and synthetic chemists.
References
tert-Butyl (1-aminopropan-2-yl)carbamate molecular weight
An In-depth Technical Guide to tert-Butyl (1-aminopropan-2-yl)carbamate
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, methods for its characterization, and its role in the synthesis of biologically active molecules.
Core Chemical Properties and Data
This compound is a chiral organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals. Its structure incorporates a primary amine and a Boc-protected secondary amine, making it a valuable precursor for creating more complex molecules. The quantitative data for this compound are summarized in the table below.
| Property | Data | Reference(s) |
| Molecular Weight | 174.24 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][2][3][4] |
| Physical State | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
| CAS Number | 149632-73-5 (racemate) | [3][5] |
| 100927-10-4 ((R)-enantiomer) | [1][2][6] | |
| 146552-71-8 ((S)-enantiomer) | [4] |
Experimental Protocols
Synthesis of this compound
The selective mono-Boc protection of 1,2-diaminopropane is a common method for synthesizing the title compound. The following protocol is a representative example.
Materials:
-
1,2-Diaminopropane (or its dihydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane, ethanol)
-
Water
Procedure:
-
Dissolve 1,2-diaminopropane in a suitable solvent. If starting with the dihydrochloride salt, dissolve it in water and add a base like sodium hydroxide to free the amine.[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled diamine solution. The use of a slight excess of the diamine can help to favor the formation of the mono-protected product.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product is then purified. This can involve an aqueous workup to remove any remaining salts and unreacted diamine. The pH of the aqueous phase can be adjusted to facilitate separation.[7]
-
Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.[5]
Molecular Weight and Structural Confirmation
The molecular weight and structure of the synthesized compound are typically confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) mass spectrometry is a common technique for this type of molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Analysis: The sample is introduced into the mass spectrometer. In positive ion mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺.
-
Expected Result: For this compound (C₈H₁₈N₂O₂), with a molecular weight of 174.24, the expected m/z value for the [M+H]⁺ ion would be approximately 175.14.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Method: ¹H NMR and ¹³C NMR spectra are acquired.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Expected ¹H NMR Features: The spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9 protons), the protons of the propanediamine backbone (complex multiplets), and the amine protons (which may be broad or exchange with the solvent).
-
Expected ¹³C NMR Features: The spectrum would display distinct signals for the eight carbon atoms in the molecule, including the quaternary and methyl carbons of the tert-butyl group, the carbons of the carbamate carbonyl, and the carbons of the aminopropane backbone.[8]
Visualized Workflows and Pathways
Workflow for Molecular Weight Determination
The following diagram illustrates the logical workflow for determining and confirming the molecular weight of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tert-Butyl N-(1-aminopropan-2-yl)carbamate - CAS:149632-73-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. (S)-TERT-BUTYL 1-AMINOPROPAN-2-YLCARBAMATE [allbiopharm.com]
- 5. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 6. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride | C8H19ClN2O2 | CID 50990946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility of tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a detailed framework for researchers to determine these critical physicochemical properties. This guide synthesizes qualitative information based on the properties of similar compounds and presents detailed experimental protocols for accurate solubility determination.
Introduction to this compound and its Solubility
This compound, featuring a primary amine and a Boc-protected amine, is a vital intermediate in the synthesis of various pharmaceutical agents. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating drug products. The solubility of a compound is influenced by its molecular structure, the solvent's properties, and environmental factors such as temperature.
The presence of both a polar primary amine and a non-polar tert-butoxycarbonyl (Boc) group gives this compound an amphiphilic character. This suggests it will exhibit solubility in a range of organic solvents.
Qualitative Solubility Profile
Based on the general properties of tert-butyl carbamates, the expected solubility profile of this compound is as follows:
-
High Solubility: Expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The polar amine and carbamate functionalities can engage in hydrogen bonding with these solvents.
-
Moderate Solubility: Expected in less polar solvents like dichloromethane and chloroform.[1]
-
Low to Insoluble: Expected in non-polar solvents like hexanes and in water. While the primary amine can interact with water, the bulky, non-polar Boc group may limit aqueous solubility.[1]
Quantitative Solubility Data
As specific quantitative data is not widely published, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound in various solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-Flask Method | ||
| Methanol | 25 | Shake-Flask Method | ||
| Ethanol | 25 | Shake-Flask Method | ||
| Isopropanol | 25 | Shake-Flask Method | ||
| Acetonitrile | 25 | Shake-Flask Method | ||
| Dichloromethane | 25 | Shake-Flask Method | ||
| Ethyl Acetate | 25 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| Hexane | 25 | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following protocols outline standardized methods for determining the solubility of this compound.
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[2] It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials. Ensure enough solid is present so that undissolved solid remains visible at equilibrium.
-
Solvent Addition: Accurately add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of the compound by comparing its response to a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.
A reverse-phase HPLC method is suitable for the quantification of this compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.
-
Column Temperature: 25-30 °C
A standard curve should be prepared using accurately weighed standards of this compound to ensure accurate quantification.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the thermodynamic solubility determination of this compound.
References
Spectroscopic Data and Synthetic Protocols for tert-Butyl (1-aminopropan-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in medicinal chemistry and drug development. This document compiles available data from various sources and offers detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound. The data is compiled from analogous compounds and spectral databases.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.50 | m | 1H | CH |
| ~2.85 | m | 2H | CH₂ |
| ~1.44 | s | 9H | C(CH₃)₃ |
| ~1.25 | br s | 3H | NH₂, NH |
| ~1.10 | d | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.0 | C(CH₃)₃ |
| ~49.0 | CH |
| ~46.0 | CH₂ |
| ~28.4 | C(CH₃)₃ |
| ~18.0 | CH₃ |
IR (Infrared) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | strong, broad | N-H stretch (amine and carbamate) |
| ~2970 | medium | C-H stretch (aliphatic) |
| ~1690 | strong | C=O stretch (carbamate) |
| ~1520 | strong | N-H bend (carbamate) |
| ~1170 | strong | C-O stretch (carbamate) |
Mass Spectrometry Data
| Technique | m/z | Assignment |
| ESI-MS | 175.14 | [M+H]⁺ |
| ESI-MS | 197.12 | [M+Na]⁺ |
Experimental Protocols
The following protocols are based on established methods for the synthesis of mono-Boc protected diamines.
Synthesis of this compound
This procedure is adapted from methodologies for the selective mono-Boc protection of diamines.
Materials:
-
1,2-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2-diaminopropane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the cooled solution of the diamine.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-depth Technical Guide to the ¹H NMR of tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (1-aminopropan-2-yl)carbamate. This information is critical for the accurate identification and characterization of this compound, which is a valuable building block in medicinal chemistry and drug development. This document outlines the expected spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a visualization of the molecule's structure and proton environments.
¹H NMR Spectral Data Summary
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the key protons. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -C(CH₃)₃ (tert-Butyl) | ~1.42 | Singlet (s) | N/A | 9H |
| -CH₃ (propan-2-yl) | ~1.05 | Doublet (d) | ~6.8 | 3H |
| -CH₂-NH₂ (propan-2-yl) | ~2.65 - 2.80 | Multiplet (m) | - | 2H |
| -CH-NHBoc (propan-2-yl) | ~3.50 | Multiplet (m) | - | 1H |
| -NH-Boc | ~4.90 | Broad Singlet (br s) | N/A | 1H |
| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A | 2H |
Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound, with the different proton environments labeled, corresponding to the data in the table above.
A Technical Guide to the Stability of Boc-Protected Diamines
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of tert-butyloxycarbonyl (Boc)-protected diamines under a range of chemical and physical conditions. A thorough understanding of the Boc group's reactivity is essential for its strategic application in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Core Principles of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis. Its popularity stems from a unique stability profile: it is remarkably robust under many reaction conditions while being easily and cleanly removable under specific acidic conditions.[1][2]
Key characteristics include:
-
Stability to Bases and Nucleophiles: The Boc group is generally stable to a wide array of basic and nucleophilic reagents, including aqueous base hydrolysis.[3] This allows for transformations on other parts of a molecule, such as ester saponification, without cleavage of the Boc group.
-
Lability to Acids: The cornerstone of Boc-group utility is its susceptibility to cleavage under mild to strong acidic conditions.[1][3] Deprotection is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
-
Stability to Catalytic Hydrogenation: The Boc group is stable under conditions commonly used for the hydrogenolysis of other protecting groups, such as the Carboxybenzyl (Cbz) group (e.g., H₂, Pd/C).[1][5] This orthogonality is a critical tool in complex synthetic strategies.[6][7]
-
Thermal Instability: At elevated temperatures, the Boc group can undergo thermal cleavage.[3] Prolonged exposure to temperatures above 85-90°C can lead to deprotection, a property that can be exploited for catalyst-free deprotection under certain conditions.[3][8]
Data Presentation: Stability Under Various Conditions
The stability of Boc-protected diamines is highly dependent on the specific reagents and conditions employed. The following tables summarize the behavior of the Boc group in the presence of various chemical environments.
Table 1: Stability under Acidic Conditions
The Boc group is readily cleaved by a variety of Brønsted and Lewis acids. The reaction proceeds via protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation.[9][10]
| Reagent/Condition | Solvent(s) | Temperature | Outcome & Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Rapid and efficient cleavage, typically complete in 30-180 minutes.[1][2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp. | Effective cleavage. The deprotected amine is often isolated as its hydrochloride salt.[2][4] |
| Lewis Acids (e.g., ZnBr₂, TMSI, Mg(ClO₄)₂) | Dichloromethane (DCM) | Varies | Milder conditions that can be useful for substrates sensitive to strong protic acids.[2][11] |
| Aqueous Phosphoric Acid | Water | Not Specified | An effective and more environmentally benign cleavage method.[2] |
Table 2: Stability under Basic and Nucleophilic Conditions
The Boc group is renowned for its high stability towards basic reagents, a key feature of its orthogonality with other protecting groups like Fmoc.[1]
| Reagent/Condition | Solvent(s) | Temperature | Outcome & Notes |
| Sodium Hydroxide (NaOH) | Water / THF | Room Temp. | Generally stable. Allows for selective hydrolysis of esters in the presence of a Boc group.[2][3] |
| Piperidine (20% solution) | N,N-Dimethylformamide (DMF) | Room Temp. | Stable. These are standard conditions for Fmoc group removal.[7] |
| Hydrazine (Hydrazinolysis) | Not Specified | Not Specified | Stable.[11] |
| Sodium Borohydride (NaBH₄) | Not Specified | Not Specified | Stable. Boc-protected amides can be reduced to the corresponding alcohols without affecting the Boc group.[5] |
Table 3: Stability under Thermal Conditions
Thermal deprotection occurs via an elimination mechanism, yielding the free amine, carbon dioxide, and isobutylene.[3] This method avoids the use of acid or base catalysts.
| Substrate Type | Solvent | Temperature (°C) | Residence Time | Outcome |
| N-Boc Arylamine | Methanol | 150 | - | Selective deprotection in the presence of an N-Boc alkylamine.[8] |
| N-Boc Arylamine | Methanol / TFE | 240 | 30 min | ~88-93% deprotection.[8] |
| Bis-Boc Tryptamines | Methanol | 230 | 45 min | Good yields (73-90%) of the fully deprotected diamine.[8] |
| General Guideline | - | > 85-90 | Prolonged | Onset of deprotection.[3] |
Table 4: Stability under Catalytic Hydrogenation
The resistance of the Boc group to catalytic hydrogenation makes it an ideal orthogonal partner for protecting groups that are cleaved by this method, such as Cbz and benzyl (Bn) ethers.[5]
| Reagent/Condition | Solvent(s) | Pressure | Temperature | Outcome & Notes |
| H₂, Palladium on Carbon (Pd/C) | Methanol, Ethyl Acetate, THF | Atmospheric (balloon) or higher | Room Temp. | Stable. Standard conditions for Cbz group removal.[7][12] |
| H₂, Platinum Oxide (PtO₂) | Not Specified | Not Specified | Room Temp. | Stable. |
Experimental Protocols
Detailed and reproducible methodologies are critical for successful synthesis. The following protocols describe key experimental procedures related to the use and stability assessment of Boc-protected diamines.
Protocol 1: Standard Acidic Deprotection using TFA
This is a common and highly efficient method for Boc removal.[2]
-
Dissolution: Dissolve the N-Boc protected diamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.[6]
Protocol 2: Forced Degradation Study for Stability Assessment
This procedure is used to intentionally degrade a sample to identify potential degradation products and establish a stability-indicating analytical method.[3]
-
Sample Preparation: Prepare separate solutions of the Boc-protected diamine in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% H₂O₂.
-
-
Stress Application:
-
For acid and base hydrolysis, heat the solutions at 60°C for a defined period (e.g., 24-48 hours).
-
For oxidative degradation, maintain the solution at room temperature for the same period.
-
Include a control sample stored under normal conditions.
-
-
Neutralization: Before analysis, neutralize an aliquot of the acid and base-stressed samples.
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC with UV and/or MS detection, to separate and quantify the parent compound and any degradation products.[3]
Protocol 3: Stability-Indicating HPLC Method (Generic Example)
An HPLC method is essential for quantifying the stability of a Boc-protected diamine.
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A gradient designed to separate the starting material from potential impurities and the deprotected diamine (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or 220 nm.[3]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, and precision.[3]
Mandatory Visualizations
The following diagrams illustrate key mechanisms, workflows, and logical relationships relevant to the stability and use of Boc-protected diamines.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Orthogonal deprotection strategy using Boc, Fmoc, and Cbz groups.
Caption: Experimental workflow for forced degradation studies.
Caption: Decision workflow for choosing a Boc deprotection method.
Other Degradation Pathways and Recommended Storage
Beyond the controlled conditions of a reaction flask, the long-term stability of Boc-protected diamines can be compromised by environmental factors.
-
Moisture: While generally stable to neutral water, the carbamate linkage can undergo slow hydrolysis over time, especially if acidic or basic impurities are present.[3] N-Boc-ethylenediamine, for instance, should be protected from moisture.[3]
-
Atmospheric CO₂: The free amine group of a mono-Boc-protected diamine can react with carbon dioxide from the air to form a carbamate salt, which may appear as a precipitate and alter the material's properties.[3]
-
Light: To prevent potential photolytic degradation, materials should be stored in light-resistant containers.[3]
Based on these factors, the following storage conditions are recommended to ensure long-term integrity:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow potential hydrolysis.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent reaction with atmospheric CO₂ and protect against oxidation.[3] |
| Container | Tightly Sealed, Amber Vials | To protect from moisture and prevent photolytic degradation.[3] |
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined and predictable stability profile. Its robust nature towards basic, nucleophilic, and reductive conditions, combined with its clean and efficient cleavage under acidic or thermal conditions, provides chemists with a versatile and reliable method for amine protection. By understanding the nuances of its stability and applying the appropriate experimental conditions, researchers can effectively leverage the Boc group to construct complex diamine-containing molecules with high precision and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Double BOC protection selective removal method [en.highfine.com]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of tert-Butyl (1-aminopropan-2-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined pharmaceutical agents. Among these, tert-Butyl (1-aminopropan-2-yl)carbamate has emerged as a versatile and highly valuable intermediate. Its unique structural features, combining a readily cleavable tert-butyloxycarbonyl (Boc) protecting group with a chiral 1,2-diaminopropane backbone, offer medicinal chemists a powerful tool for the construction of sophisticated molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of antiviral and other therapeutic agents. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways are presented to furnish researchers with a comprehensive understanding of this key synthetic intermediate.
Introduction: The Significance of Chiral Diamines and Amine Protection
Chiral vicinal diamines are privileged structural motifs found in a multitude of biologically active compounds and are extensively used as ligands in asymmetric synthesis. The precise spatial arrangement of the two amino groups is often crucial for molecular recognition and interaction with biological targets. However, the inherent reactivity of amines necessitates a robust protection strategy during multi-step synthetic campaigns.
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic synthesis. Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and, most importantly, its facile removal under mild acidic conditions. This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups, a critical requirement in the synthesis of complex molecules.
This compound marries these two essential features: a chiral 1,2-diaminopropane core and a strategically placed Boc protecting group. This combination allows for the selective functionalization of the unprotected primary amine, while the second amine remains masked, ready to be revealed at a later synthetic stage. This building block is available in both (R) and (S) enantiomeric forms, providing access to the desired stereochemistry in the final drug candidate.
Synthesis of this compound
The selective mono-Boc protection of 1,2-diaminopropane is a key step in the synthesis of the title compound. A general and efficient method involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O). To achieve mono-protection and avoid the formation of the di-protected byproduct, the reaction is typically carried out by slow addition of the Boc anhydride to an excess of the diamine or by using a protonation strategy to differentiate the reactivity of the two amino groups.
Experimental Protocol: Mono-Boc Protection of 1,2-Diaminopropane[1]
This protocol describes a general method for the selective mono-Boc protection of a diamine using a monoprotonation strategy.
Materials:
-
1,2-Diaminopropane
-
Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) or concentrated Hydrochloric Acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminopropane (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of either trimethylsilyl chloride (1.0 equivalent) in methanol or one equivalent of concentrated HCl dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride salt may form.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Expected Yield: Yields for this type of selective mono-protection of diamines are typically in the range of 60-90%, depending on the specific diamine and reaction scale. For cyclohexane-1,2-diamine, a yield of 66% has been reported using a similar protocol.[1]
Applications in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents. Its bifunctional nature and chirality make it particularly suitable for the construction of peptidomimetics and small molecule inhibitors.
Antiviral Drug Discovery: SARS-CoV-2 Main Protease Inhibitors
A significant application of carbamate-containing chiral building blocks is in the development of inhibitors for viral proteases. The SARS-CoV-2 main protease (Mpro) is a cysteine protease essential for the replication of the virus and is a prime target for antiviral drug development.[2][3]
Recent studies on boceprevir, an HCV protease inhibitor, have led to the design of potent SARS-CoV-2 Mpro inhibitors.[2][4] These studies have highlighted the critical role of the N-terminal capping group of these peptidomimetic inhibitors. It has been demonstrated that replacing the original N-terminal tert-butylcarbamide of boceprevir with a carbamate moiety can significantly enhance the in cellulo and antiviral potency of the resulting compounds.[2][3][4]
While these studies do not use this compound directly, they underscore the importance of the carbamate functionality in this class of antivirals. The chiral diamine backbone of this compound provides a scaffold to which other pharmacophoric elements can be attached to generate novel Mpro inhibitors.
The following table summarizes the in vitro and in cellulo potency of several boceprevir-based inhibitors, some of which feature a carbamate group, against the SARS-CoV-2 main protease.
| Compound ID | P4 N-terminal Group | Mpro IC₅₀ (nM) | Antiviral EC₅₀ (µM) |
| MPI43 | Carbamate | 45 - 120 | 0.14 - 0.31 |
| MPI44 | Carbamate | 45 - 120 | 0.14 - 0.31 |
| MPI46 | Carbamate | 45 - 120 | 0.14 - 0.31 |
Data extracted from a study on boceprevir-based inhibitors where carbamate-containing derivatives showed high potency.[5]
The SARS-CoV-2 main protease plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional non-structural proteins. Inhibition of Mpro blocks this process, thereby halting viral replication.
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step to unmask the second amine functionality for further synthetic transformations. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.
Experimental Protocol: Boc Deprotection using Hydrochloric Acid in Dioxane
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
Dry the collected solid under vacuum to obtain the diamine dihydrochloride salt.
Conclusion
This compound is a cornerstone chiral building block in medicinal chemistry. The strategic placement of the Boc protecting group on the 1,2-diaminopropane scaffold provides a versatile handle for the stereoselective synthesis of complex molecules. Its application in the design of potent antiviral agents, as exemplified by the development of SARS-CoV-2 main protease inhibitors, highlights its significance in addressing pressing global health challenges. The synthetic and deprotection protocols outlined in this guide, along with the provided quantitative data on related compounds, offer a valuable resource for researchers engaged in the discovery and development of new therapeutics. The continued exploration of this and similar chiral building blocks will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Chiral Separation of tert-Butyl (1-aminopropan-2-yl)carbamate Enantiomers: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. The stereochemistry of these molecules is critical, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. Consequently, the ability to separate and analyze the enantiomers of this compound and its precursors is of paramount importance.
While direct methods for the chiral separation of this compound are not extensively documented in publicly available literature, a common and effective strategy involves the chiral separation of its parent amine, 1,2-diaminopropane. Once the enantiomers of 1,2-diaminopropane are resolved, they can be selectively protected to yield the desired enantiomerically pure this compound.
This technical guide provides a comprehensive overview of the primary methods for the chiral separation of 1,2-diaminopropane enantiomers, a critical precursor for obtaining enantiomerically pure this compound. The two main strategies discussed are direct separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) and indirect separation following derivatization, which can be amenable to both HPLC and Gas Chromatography (GC).
Core Principles of Chiral Separation
The separation of enantiomers relies on converting them into diastereomers, which have different physical properties and can thus be separated. This can be achieved in two principal ways:
-
Direct Methods: Involve the use of a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
-
Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.
Methodologies for Chiral Separation of 1,2-Diaminopropane
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the chiral separation of 1,2-diaminopropane.
Direct Enantioseparation by Chiral HPLC
Direct separation on a chiral stationary phase is often preferred due to its simplicity, as it avoids the need for derivatization. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of primary amines like 1,2-diaminopropane.[1][2]
Experimental Protocol: Direct Chiral HPLC
This protocol is based on established methods for the separation of primary amines using a polysaccharide-based CSP.[3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, and a UV or Refractive Index (RI) detector.
-
Sample Preparation: Dissolve racemic 1,2-diaminopropane in the mobile phase to a concentration of approximately 1 mg/mL.[4]
-
System and Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and calculate the resolution factor.
Indirect Enantioseparation by GC and HPLC
Indirect methods involve the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent. These diastereomers can then be separated on a conventional achiral column.
Experimental Protocol: Derivatization for Indirect Analysis
This protocol outlines a general procedure for the derivatization of 1,2-diaminopropane with a chiral derivatizing agent like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) or an achiral agent like trifluoroacetic anhydride (TFAA) for GC analysis.[3][4]
-
Dissolve a known amount of racemic 1,2-diaminopropane in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add a molar excess of the derivatizing agent (e.g., GITC or TFAA).[3][4]
-
For some reactions, the addition of a non-nucleophilic base (e.g., triethylamine) may be required to catalyze the reaction.[4]
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.[3][4] The progress can be monitored by a suitable technique like TLC.
-
The resulting diastereomeric mixture can then be directly injected into the GC or HPLC system.
Experimental Protocol: Indirect Chiral GC
This is a general protocol that can be adapted for the analysis of derivatized 1,2-diaminopropane.[3][5]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation: Derivatize the 1,2-diaminopropane sample as described above.
-
Injection: Use a split injection mode.
-
Data Analysis: Integrate the peaks corresponding to the two diastereomers to determine their retention times and calculate the resolution.
Data Presentation: Comparison of Chiral Separation Methods
The following tables summarize typical experimental conditions and performance parameters for the chiral separation of 1,2-diaminopropane enantiomers.
Table 1: Direct Chiral HPLC Method Parameters [3]
| Parameter | Value |
| Principle | Direct separation on a chiral stationary phase |
| Chiral Selector | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Stationary Phase | Chiralpak® AD-H (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Detection | UV (after derivatization) or Refractive Index (underivatized) |
| Sample Preparation | Dilution in mobile phase |
| Key Advantage | Direct analysis, simpler sample preparation |
Table 2: Indirect Chiral GC Method Parameters [3]
| Parameter | Value |
| Principle | Derivatization to form diastereomers, separation on an achiral column |
| Derivatizing Agent | e.g., Trifluoroacetic anhydride (TFAA) |
| Stationary Phase | Chirasil-Val (or equivalent chiral capillary column) |
| Carrier Gas | Helium |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Derivatization required |
| Key Advantage | High resolution and sensitivity |
Visualizations
Diagram 1: General Workflow for Chiral Separation of 1,2-Diaminopropane
Caption: A flowchart illustrating the two primary workflows for the chiral separation of 1,2-diaminopropane.
Conclusion
The chiral separation of 1,2-diaminopropane is a critical step in obtaining enantiomerically pure this compound. Both direct and indirect chromatographic methods offer effective means of resolving the enantiomers of this key precursor. The choice between direct HPLC and indirect GC or HPLC methods will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. For preparative scale resolutions, diastereomeric salt crystallization with a chiral resolving agent is another common and effective strategy.[6] A thorough understanding and optimization of these separation techniques are essential for researchers and professionals in the field of drug development and asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust and Selective Synthesis of Mono-Boc-Protected 1,2-Diaminopropane
Introduction
Mono-protected diamines are crucial building blocks in medicinal chemistry and organic synthesis, serving as versatile intermediates for the construction of complex molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. The selective protection of one amino group in a symmetrical or unsymmetrical diamine like 1,2-diaminopropane presents a significant synthetic challenge, as the reaction with a protecting group reagent often yields a mixture of mono-protected, di-protected, and unreacted starting material.[1] This note describes a highly efficient and selective "one-pot" protocol for the synthesis of tert-butyl (2-aminopropyl)carbamate, the mono-Boc-protected derivative of 1,2-diaminopropane, utilizing an in-situ acid-mediated approach.
Principle of the Method
The primary challenge in the mono-protection of diamines is controlling the reactivity of the two nucleophilic amino groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically leads to poor selectivity. The method outlined here overcomes this by selectively deactivating one of the amino groups through protonation. By adding one equivalent of an acid, a diamine monohydrochloride salt is formed in equilibrium.[2] The protonated ammonium group is no longer nucleophilic, leaving the free amino group available to react with Boc₂O.[1][2] This strategy significantly enhances the selectivity for mono-protection. For operational simplicity and to avoid the use of corrosive HCl gas, the protocol employs chlorotrimethylsilane (Me₃SiCl), which reacts with the methanol solvent to generate a single equivalent of HCl in situ.[3][4]
Advantages of this Protocol
-
High Selectivity: The monoprotonation strategy drastically minimizes the formation of the di-Boc-protected byproduct.[2][3]
-
Operational Simplicity: This "one-pot" procedure avoids the need for handling anhydrous HCl gas by generating it in situ.[3][5]
-
Ease of Purification: The desired mono-Boc-protected product can be readily purified from the unreacted diamine and the di-Boc byproduct through a simple acid-base extraction workup.[3][6]
-
Scalability: The described methodology has been successfully scaled to the multi-gram level.[2][3][4]
Experimental Protocol: Synthesis of tert-Butyl (2-aminopropyl)carbamate
Materials and Reagents
-
1,2-Diaminopropane (racemic)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Sodium Hydroxide (NaOH), 2N solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,2-diaminopropane (1.0 eq) and anhydrous methanol. Cool the flask to 0 °C in an ice bath.
-
In Situ Acid Generation: While stirring at 0 °C, add chlorotrimethylsilane (1.0 eq) dropwise to the solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Boc Protection: Add a small amount of water (e.g., ~1 mL per gram of diamine) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol.[3][4]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC if desired.
-
Initial Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volumes) to remove the di-Boc protected byproduct and other nonpolar impurities.[3][6] Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution. Ensure the solution is basic to litmus or pH paper.
-
Extraction: Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the pure tert-butyl (2-aminopropyl)carbamate.
Characterization Data
For the resulting tert-butyl (2-aminopropyl)carbamate[4]:
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.69 (brs, NH), 5.07 (brs, NH₂), 3.14 (brs, 1H), 3.02 (m, 1H), 2.90 (m, 1H), 1.45 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 156.4, 79.2, 47.8, 47.1, 28.4, 20.1.
-
EIMS m/z: [M]⁺ 174 (Not Detected), 101 (24%), 57 (100%), 44 (100%).
Data Summary
The monoprotonation strategy is a general and effective method for the selective synthesis of mono-Boc-protected diamines. The following table summarizes representative yields for this method applied to various diamines.
| Starting Diamine | Product | Method | Yield (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | HCl gas | 87% | [1][6] |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | Me₃SiCl | 72% | [4] |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | HCl gas | 75% | [1] |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | HCl gas | 65% | [1] |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | Me₃SiCl | 66% | [3][4] |
Visualizations
Reaction Scheme
The overall transformation is depicted below, showing the selective protection of one amine functionality in 1,2-diaminopropane.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. bioorg.org [bioorg.org]
Application Notes and Protocols for tert-Butyl (1-aminopropan-2-yl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-aminopropan-2-yl)carbamate, also known as N-Boc-1,2-diaminopropane, is a valuable bifunctional reagent in peptide synthesis. Its structure, featuring a primary amine and a Boc-protected primary amine, allows for its strategic incorporation into peptides to introduce a reactive handle for subsequent modifications. This unique characteristic makes it a versatile tool for the development of complex peptide-based therapeutics, diagnostics, and research probes.
The primary applications of this compound in peptide synthesis include:
-
Introduction of a Primary Amine Linker: The most common application is to introduce a short, flexible spacer arm with a terminal primary amine. This amine can then be used for conjugation to other molecules of interest, such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the generation of peptide-drug conjugates (PDCs).
-
Modification of Peptide C-Terminus: The unprotected primary amine of the reagent can be used to cleave a peptide from the resin, resulting in a C-terminally modified peptide amide. This aminolysis approach provides a direct route to peptides with a functionalized C-terminus.
The Boc protecting group provides a stable mask for one of the amino groups under standard peptide coupling conditions and can be readily removed with mild acid, ensuring orthogonality with many peptide synthesis strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound in peptide synthesis.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Boc Deprotection (Optional): To expose the primary amine of the newly attached linker, treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[1] Wash the resin with DCM (3x), followed by a neutralization wash with 5% DIPEA in DCM (2x), and finally with DCM (3x).[1]
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary (N-Terminal Coupling)
The following table summarizes typical quantitative data for the coupling of a bifunctional linker to the N-terminus of a resin-bound peptide. Actual results may vary depending on the peptide sequence and reaction conditions.
| Parameter | Stage | Typical Value | Analytical Method |
| Coupling Efficiency | On-resin coupling | >95% | Kaiser Test, HPLC of crude product |
| Purity (Crude) | After cleavage | Variable | RP-HPLC |
| Purity (Purified) | After RP-HPLC | >98% | RP-HPLC, Mass Spectrometry |
| Yield (Purified) | Overall | 30-50% | UV Spectrophotometry, Gravimetric |
Protocol 2: C-Terminal Modification via Aminolysis
This protocol describes the cleavage of a peptide from Wang or Merrifield resin using 1,2-diaminopropane (generated in situ from deprotection of the Boc-protected reagent or used directly) to generate a C-terminal (1-aminopropan-2-yl)amide.
Materials:
-
Peptide-bound resin (e.g., Wang or Merrifield resin)
-
1,2-Diaminopropane
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel
-
Orbital shaker
-
Filtration apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dry peptide-bound resin (e.g., 0.1 mmol) into a reaction vessel. Wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a 20% (v/v) solution of 1,2-diaminopropane in a suitable solvent.[1]
-
Aminolysis Reaction: Add the cleavage cocktail to the dried resin (e.g., 5 mL for 0.1 mmol). Seal the vessel and agitate at room temperature for 48 hours.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with the reaction solvent (2 x 2 mL) and combine the filtrates.[1]
-
Precipitation and Purification: Add the filtrate dropwise to cold diethyl ether (40-50 mL) to precipitate the crude peptide.[1] Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.[1] Purify the peptide by RP-HPLC.[1]
Quantitative Data Summary (Aminolysis Cleavage)
The efficiency of aminolytic cleavage is sequence and resin-dependent. The following data, adapted from studies with the structurally similar ethylenediamine, provides expected outcomes.[1]
| Peptide Type | Cleavage Agent | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Hydrophobic | 20% Ethylenediamine | DCM | 24 | 48 | High yield and purity |
| General | 20% Ethylenediamine | DMF | 24 | 48 | Excellent results |
Visualizations
Workflow for N-Terminal Peptide Modification
Caption: Workflow for N-terminal modification of a peptide using this compound.
Signaling Pathway for Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection to yield a free primary amine.[1]
Workflow for C-Terminal Peptide Modification via Aminolysis
Caption: Workflow for the aminolytic cleavage of a peptide from the resin using 1,2-diaminopropane.[1]
References
Application Notes and Protocols for Coupling Reactions with tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-Butyl (1-aminopropan-2-yl)carbamate in key coupling reactions. This versatile bifunctional molecule, featuring a protected secondary amine and a reactive primary amine, is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug discovery. Its application is highlighted in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.
Overview of Coupling Reactions
This compound is amenable to two primary classes of coupling reactions at its primary amine functionality:
-
Amide Bond Formation: This is the most common coupling reaction, where the primary amine reacts with a carboxylic acid or its activated derivative (e.g., acyl chloride, NHS ester) to form a stable amide bond. This reaction is fundamental in peptide synthesis and the linkage of different molecular fragments.
-
Reductive Amination: The primary amine can react with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to form a secondary amine. This method is crucial for introducing alkyl substituents at the amine position.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome. This compound is an excellent linker precursor, where its primary amine can be coupled to either the POI ligand or the E3 ligase ligand. The Boc-protected secondary amine can then be deprotected to allow for the attachment of the other component of the PROTAC.
Experimental Protocols
Amide Coupling with a Carboxylic Acid using EDCI/HOBt
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Experimental Workflow:
Caption: Workflow for Amide Coupling using EDCI/HOBt.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Add EDCI (1.5 eq) and HOBt (1.5 eq) successively to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3 hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| This compound | 1.1 - 1.2 eq | A slight excess can drive the reaction to completion. |
| EDCI | 1.5 eq | Coupling agent. |
| HOBt | 1.5 eq | Reduces side reactions and racemization. |
| DIPEA | 1.5 - 2.0 eq | Non-nucleophilic base to neutralize HCl produced. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF, DCM, or THF | DMF is often preferred for its high dissolving power. |
| Temperature | 0 °C to Room Temperature | Initial cooling can minimize side reactions. |
| Reaction Time | 3 - 18 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 70 - 95% | Highly dependent on the substrates. |
Reductive Amination with an Aldehyde
This protocol provides a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| Stoichiometry | ||
| Aldehyde | 1.0 eq | Limiting reagent. |
| This compound | 1.1 - 1.5 eq | An excess of the amine is often used. |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 eq | Mild reducing agent, selective for imines. |
| Acetic Acid | Catalytic | Catalyzes imine formation. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DCE | |
| Temperature | Room Temperature | |
| Reaction Time | 3 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 90% | Dependent on the steric and electronic properties of the substrates. |
Signaling Pathway Diagrams
The products of coupling reactions with this compound are often used as linkers in PROTACs to target proteins for degradation. Below are diagrams illustrating the degradation of two important cancer targets, the Androgen Receptor (AR) and BET proteins.
Androgen Receptor (AR) Degradation by a PROTAC
Caption: Androgen Receptor signaling disruption by a PROTAC.
The androgen receptor is a key driver in prostate cancer. PROTACs designed to target AR recruit an E3 ligase to the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the downregulation of AR signaling pathways and the inhibition of prostate cancer cell growth.
BET Protein Degradation by a PROTAC
Caption: BET protein signaling disruption by a PROTAC.
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. BET-targeting PROTACs induce the degradation of these proteins, leading to the suppression of oncogenic transcription and the inhibition of cancer cell proliferation.
Application Notes and Protocols: Deprotection of tert-Butyl (1-aminopropan-2-yl)carbamate under Acidic Conditions
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[1][2] This orthogonality is crucial in multi-step syntheses, particularly in the development of pharmaceuticals and peptide chemistry.[3][4]
This document provides detailed protocols for the acidic deprotection of tert-butyl (1-aminopropan-2-yl)carbamate to yield propane-1,2-diamine, a valuable chiral building block.[3][5] The most common methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via an acid-catalyzed hydrolysis mechanism.[2][8] The process begins with the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[9][10] Subsequent cleavage of this bond generates a stable tert-butyl cation and a transient carbamic acid intermediate.[2][11] This carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding amine salt.[9][11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions and Mitigation
A potential complication during acidic deprotection is the reaction of the liberated tert-butyl cation with nucleophilic sites on the substrate or product, leading to unwanted alkylation by-products.[12] Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible.[12] This can be mitigated by adding a "scavenger" to the reaction mixture to trap the tert-butyl cation.[7][13]
Caption: Decision workflow for using a scavenger.
Comparative Data on Acidic Deprotection Conditions
The choice of acidic reagent and reaction conditions depends on the substrate's sensitivity and the presence of other acid-labile functional groups.[8] The following table summarizes common conditions for Boc deprotection.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective but harsh. Excess TFA is removed by evaporation.[2][8][14] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc) | 1 M - 4 M | Room Temp. | 1 - 12 h | Generally milder than TFA. The product often precipitates as the hydrochloride salt, simplifying isolation.[4][6][7] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temp. | 12 - 24 h | A Lewis acid alternative, useful for substrates with other acid-sensitive groups.[6][15] |
Experimental Protocols
The following are general procedures for the deprotection of this compound. Optimal conditions may vary and should be determined by monitoring the reaction progress via TLC or LC-MS.[4]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and highly effective for a wide range of substrates.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.[2]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (typically 20-50% v/v relative to DCM).[2][14]
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.[2]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude propane-1,2-diamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often preferred when a milder, non-TFA condition is required. The product is conveniently isolated as its hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing the Boc-protected amine (1 equivalent), add the 4 M solution of HCl in 1,4-dioxane.[4]
-
Reaction: Stir the resulting solution or suspension at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[4] The product, propane-1,2-diamine dihydrochloride, will often precipitate from the solution.
-
Isolation:
-
Drying: Dry the solid under vacuum to obtain the propane-1,2-diamine dihydrochloride salt.
General Experimental Workflow
The overall process for Boc deprotection follows a consistent series of steps from reaction setup to final product isolation.
Caption: A typical workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) and concentrated solutions of hydrochloric acid (HCl) are highly corrosive and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Be aware that carbon dioxide gas is evolved during the reaction. Do not conduct the reaction in a sealed vessel.[9]
-
Neutralization of strong acids with bicarbonate is an exothermic reaction that releases large volumes of CO₂ gas. Perform this step slowly and with caution to avoid pressure buildup.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Large-Scale Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: Application Notes and Protocols
Introduction
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a crucial intermediate in the synthesis of various bioactive molecules and complex organic compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection, a valuable feature in multi-step synthetic pathways. This document provides detailed application notes and a robust protocol for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The primary application of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate lies in its utility as a precursor for more complex chiral molecules. The presence of a free primary amine and a protected secondary amine allows for regioselective functionalization. This is particularly advantageous in the synthesis of peptide mimetics, chiral ligands for asymmetric catalysis, and active pharmaceutical ingredients (APIs).
The synthesis strategy revolves around the selective mono-Boc protection of (R)-1,2-diaminopropane. A key challenge in the monofunctionalization of symmetrical or unsymmetrical diamines is achieving high selectivity to avoid the formation of di-protected byproducts, which can complicate purification.[1][2] A highly effective method involves the in situ generation of one equivalent of hydrochloric acid (HCl) to selectively protonate the more basic amino group of the diamine.[1][3] This mono-protonated salt is less nucleophilic, directing the subsequent reaction with di-tert-butyl dicarbonate (Boc₂O) to the remaining free amino group.[2][3] This one-pot procedure is cost-effective, scalable, and generally avoids the need for extensive chromatographic separation.[2][4]
Synthesis Pathway
The synthesis proceeds via the selective mono-Boc protection of (R)-1,2-diaminopropane. The reaction selectively protects the less sterically hindered primary amine.
Figure 1. Reaction scheme for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Experimental Protocol
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1][3]
Materials and Reagents:
-
(R)-1,2-Diaminopropane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Deionized Water
-
2N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add (R)-1,2-diaminopropane (1 equivalent) and anhydrous methanol.
-
Cool the mixture to 0°C using an ice bath.
-
Under stirring, slowly add freshly distilled chlorotrimethylsilane (1 equivalent) dropwise. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature.
-
Add deionized water (approximately 1 mL per gram of diamine), followed by the addition of di-tert-butyl dicarbonate (1 equivalent) dissolved in methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with deionized water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography if necessary, although this method often yields a product of high purity.[2]
Data Presentation
| Parameter | Value | Reference |
| Yield | 65-87% | [2] |
| Purity | >97% (by HPLC) | [4] |
| Appearance | Colorless to pale yellow oil or solid | [5] |
| Molecular Formula | C₈H₁₈N₂O₂ | [6] |
| Molecular Weight | 174.24 g/mol | [6] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
References
Application Notes and Protocols for the HPLC Purification of Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex molecules in the pharmaceutical industry. Its widespread use stems from its ability to reliably protect amine functionalities under a variety of reaction conditions, while being readily removable under moderately acidic conditions.[1] The purification of Boc-protected amines is a critical step to ensure the integrity and purity of subsequent synthetic transformations, directly impacting the yield and quality of the final product.
High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of Boc-protected amines, offering high resolution and efficiency. This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) purification of these compounds, addressing common challenges and providing clear, actionable guidance.
Data Presentation: Purification of Representative Boc-Protected Amino Acids
The following table summarizes typical purification data for a selection of Boc-protected amino acids using preparative RP-HPLC. These results demonstrate the effectiveness of the methodology in achieving high purity levels.
| Compound | Crude Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Boc-Gly-OH | ~85 | ≥99.0 | ~85-90 |
| Boc-Ala-OH | ~90 | >98.0 | ~88-92 |
| Boc-Val-OH | ~88 | >95.0 | ~85-90 |
| Boc-Leu-OH | ~92 | ≥99.0 | ~90-95 |
Note: The data presented are representative and can vary based on the initial crude material quality and specific chromatographic conditions.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for determining the purity of a crude or purified Boc-protected amine.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample vials and syringes with 0.45 µm filters
2. Sample Preparation:
-
Accurately weigh and dissolve the Boc-protected amine sample in a 1:1 (v/v) mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[3]
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 214-220 nm[2]
-
Injection Volume: 10 µL[2]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (Re-equilibration)
-
4. Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a general procedure for the purification of Boc-protected amines on a preparative scale.
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Appropriate glassware for sample preparation and fraction collection
2. Sample Preparation:
-
Dissolve the crude Boc-protected amine in a minimal amount of a 50:50 mixture of Mobile Phase A and B. If solubility is an issue, a small amount of a stronger organic solvent like methanol can be used for initial dissolution before dilution with the mobile phase.[2]
-
The final concentration should be high (e.g., 20-50 mg/mL) to maximize loading, but ensure the sample is fully dissolved.[2]
-
Filter the sample solution to remove any particulate matter.
3. HPLC Conditions:
-
Flow Rate: 20 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm[4]
-
Injection Volume: 1-5 mL, depending on the concentration and column capacity.[2]
-
Gradient Program:
-
Develop a gradient based on the retention time from the analytical method. A common starting point is a shallow gradient around the elution point of the target compound. For example, if the compound elutes at 40% B in the analytical run, a preparative gradient could be:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 50% B
-
35-40 min: Linear gradient to 95% B (Column wash)
-
40-45 min: 95% B
-
45.1-50 min: 30% B (Re-equilibration)
-
-
4. Fraction Collection and Post-Purification Work-up:
-
Collect fractions based on the UV detector signal corresponding to the peak of the desired product.
-
Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Be cautious with temperature to avoid potential degradation of the Boc group, especially in the presence of concentrated TFA.[5]
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified Boc-protected amine as a solid.
Visualizing the Workflow and Logic
To better understand the experimental processes and their interrelationships, the following diagrams have been generated.
Caption: General workflow for the preparative HPLC purification of Boc-protected amines.
Caption: Logical workflow for HPLC method development for Boc-protected amine purification.
Conclusion
The HPLC purification of Boc-protected amines is a robust and essential technique in modern organic synthesis. By employing the detailed protocols and understanding the logical workflow for method development and execution, researchers can consistently achieve high levels of purity for their intermediates. Careful attention to sample preparation, gradient optimization, and post-purification handling is key to maximizing recovery and ensuring the quality of the final purified compound.
References
tert-Butyl (1-aminopropan-2-yl)carbamate: A Versatile Chiral Building Block in Drug Discovery
Introduction
In the landscape of modern pharmaceutical development and complex molecule synthesis, the use of chiral building blocks is paramount for achieving stereochemical control and ensuring enantiomeric purity. tert-Butyl (1-aminopropan-2-yl)carbamate, a mono-Boc-protected derivative of 1,2-diaminopropane, has emerged as a valuable and versatile chiral synthon. Its structure, featuring a primary amine at the C1 position and a Boc-protected amine at the C2 chiral center, allows for selective and sequential functionalization, making it an indispensable tool for medicinal chemists and synthetic organic chemists. This document provides detailed application notes, experimental protocols, and illustrates the utility of this building block in the synthesis of bioactive molecules.
Physicochemical Properties
The physical and chemical properties of (R)- and (S)-tert-butyl (1-aminopropan-2-yl)carbamate are summarized in the table below. These properties are essential for designing synthetic routes and purification procedures.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Chirality | Available as (R) and (S) enantiomers |
| Solubility | Soluble in a wide range of organic solvents (DCM, MeOH, THF) |
| Storage | Store at 2-8 °C under an inert atmosphere |
Synthesis of Enantiomerically Pure this compound
The enantioselective synthesis of (R)- and (S)-tert-butyl (1-aminopropan-2-yl)carbamate is crucial for its application as a chiral building block. A common and efficient method involves a multi-step sequence starting from commercially available chiral alaninol.
Application Notes and Protocols for the Analytical Characterization of tert-Butyl (1-aminopropan-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable bifunctional molecule commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structure incorporates a primary amine and a Boc-protected secondary amine, allowing for selective chemical modifications. Accurate and thorough analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall molecular structure.
Data Presentation:
While specific experimental data for this compound is not widely published, the following table presents expected chemical shifts based on the analysis of its isomer, tert-Butyl (2-aminopropyl)carbamate, and general principles of NMR spectroscopy. The actual chemical shifts may vary slightly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted, ppm) |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H | ~28.4 |
| -CH(CH₃)- | ~1.08 | Doublet | 3H | ~20.1 |
| -CH₂-NH₂ | ~2.90 - 3.15 | Multiplet | 2H | ~47.1 |
| -CH(CH₃)- | ~3.02 | Multiplet | 1H | ~47.8 |
| -NH-Boc | ~5.00 | Broad Singlet | 1H | - |
| -NH₂ | ~1.50 | Broad Singlet | 2H | - |
| C=O | - | - | - | ~156.4 |
| -C(CH₃)₃ | - | - | - | ~79.2 |
Note: Predicted values are based on data for the isomeric compound tert-Butyl (2-aminopropyl)carbamate and may differ from experimental values for this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
-
-
¹³C NMR:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Proton-decoupled
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis or use. A reversed-phase method is generally suitable for this compound.
Data Presentation:
The following table outlines a general-purpose HPLC method that can be used as a starting point for the analysis of Boc-protected diamines.[1] The retention time will need to be determined experimentally for this compound.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile[1] |
| Gradient | 5% to 95% B over 20 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 210 nm or 220 nm[1] |
| Injection Volume | 10 µL[1] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial composition) or a suitable solvent like acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program as specified in Table 2.
-
Monitor the chromatogram at the specified wavelength.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Determine the retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a suitable technique for this compound.
Data Presentation:
The expected mass-to-charge ratios (m/z) for the protonated molecule and common fragments are listed below.
Table 3: Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₈H₁₉N₂O₂⁺ | 175.14 |
| [M-C₄H₈]⁺ (loss of isobutylene) | C₄H₁₁N₂O₂⁺ | 119.08 |
| [M-Boc+H]⁺ | C₃H₉N₂⁺ | 73.08 |
Note: The molecular weight of this compound is 174.24 g/mol .
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
-
Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350°C
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Data Presentation:
The following table lists the characteristic IR absorption bands expected for this molecule.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) |
| Carbamate (-NH-COO-) | N-H Stretch | ~3300 |
| Alkyl (C-H) | C-H Stretch | 2980-2850 |
| Carbamate (C=O) | C=O Stretch | 1715-1680 |
| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |
| Carbamate (-NH-COO-) | N-H Bend | 1550-1510 |
| tert-Butyl | C-H Bend | 1390 and 1365 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups as listed in Table 4.
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis.
References
Troubleshooting & Optimization
Preventing di-Boc formation in 1,2-diaminopropane protection
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis.
Topic: Preventing Di-Boc Formation in 1,2-Diaminopropane Protection
The tert-butyloxycarbonyl (Boc) group is a vital protecting group in organic synthesis. However, achieving selective mono-protection of symmetrical diamines like 1,2-diaminopropane can be challenging, often leading to the formation of an undesired di-Boc byproduct. This guide provides detailed troubleshooting strategies and experimental protocols to favor the formation of the mono-Boc protected product.
Troubleshooting Guide
This section addresses common problems encountered during the mono-Boc protection of 1,2-diaminopropane.
Problem 1: Low Yield of the Mono-Boc Protected Product and Significant Di-Boc Formation
-
Possible Cause A: Uncontrolled Reactivity of the Diamine. Both amino groups in 1,2-diaminopropane are nucleophilic and can react with di-tert-butyl dicarbonate ((Boc)₂O).
-
Solution 1: Monoprotonation of the Diamine. A highly effective strategy is to selectively deactivate one amino group by protonating it with one equivalent of acid.[1][2] The resulting mono-ammonium salt is unreactive towards (Boc)₂O, leaving the remaining free amine to be protected.[1][2][3] An alternative to using hazardous HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][4][5]
-
-
Possible Cause B: Incorrect Stoichiometry. Using an excess of (Boc)₂O will inevitably lead to a higher proportion of the di-protected product.
-
Possible Cause C: Reaction Conditions Favoring Di-Protection. High temperatures and rapid addition of reagents can increase the likelihood of the second amino group reacting.
-
Solution 3: Control Reaction Temperature and Addition Rate. Perform the reaction at a lower temperature, such as 0 °C, to moderate the reaction rate.[6][7] Additionally, the slow, dropwise addition of the (Boc)₂O solution to the diamine solution can help maintain a low concentration of the electrophile, favoring mono-protection.[2][6]
-
Problem 2: Difficulty in Purifying the Mono-Boc-Protected Product
-
Possible Cause: Similar Polarity of Products. The mono-Boc, di-Boc, and unreacted diamine can have similar polarities, making separation by standard column chromatography challenging.[1][4]
-
Solution: Acid-Base Extraction. An acid-base workup is a crucial purification step.[1] By acidifying the reaction mixture, the basic mono-Boc product and unreacted diamine are protonated and extracted into the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer and can be washed away.[1] Subsequent basification of the aqueous layer deprotonates the desired mono-protected product, allowing it to be extracted into a fresh organic layer.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of 1,2-diaminopropane?
A1: The main challenge is achieving selectivity for one of the two nucleophilic amino groups. The reaction with (Boc)₂O can readily occur at both sites, leading to a mixture of mono- and di-protected products, as well as unreacted starting material.[1][8]
Q2: How does the monoprotonation strategy work to improve selectivity?
A2: By adding one equivalent of a strong acid, one of the amino groups is converted to its ammonium salt. This protonated amine is no longer nucleophilic and will not react with (Boc)₂O.[2][9] This leaves the other amino group free to react, leading to selective mono-protection.[2][9]
Q3: Can I use column chromatography to purify my mono-Boc-protected 1,2-diaminopropane?
A3: While the Boc group is known to be acid-labile, purification by silica gel column chromatography is a viable option.[1] It is important to use a well-chosen eluent system and avoid highly acidic conditions.[1] However, the acid-base extraction method is often more efficient for removing the di-Boc byproduct.[1]
Q4: I am still observing di-Boc formation even with the monoprotonation method. What could be wrong?
A4: Ensure that you are using precisely one equivalent of the acid source. An insufficient amount of acid will leave some unprotonated diamine, which can lead to di-protection. Also, confirm that your starting diamine is pure and anhydrous, as impurities can affect the reaction.
Data Presentation
The following tables summarize the yields of mono-Boc protected diamines using different methodologies.
Table 1: Yields of Mono-Boc Protected Diamines via Monohydrochlorination
| Diamine | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 75 |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | 65 |
| 1,5-Pentanediamine | N-Boc-1,5-pentanediamine | 74 |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 80 |
| 4-(Aminomethyl)benzylamine | tert-Butyl ((4-(aminomethyl)benzyl)carbamate) | 72 |
| 1-(2-Aminoethyl)piperazine | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | 95 |
| Data sourced from Lee et al., 2007.[2][10] |
Table 2: Yields of Mono-Boc Protected Diamines using Me₃SiCl as an in situ HCl Source
| Diamine | Product | Yield (%) |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 41 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 55 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 58 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 61 |
| Data adapted from Servín et al., 2017.[4][11] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of 1,2-Diaminopropane using in situ HCl Generation from Me₃SiCl
This protocol is adapted from a general procedure for the mono-Boc protection of diamines.[4]
-
Materials:
-
1,2-Diaminopropane (1.0 eq.)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.)
-
Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 eq.) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq.) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[7]
-
Add water (approximately 1 mL per mmol of diamine) to the mixture.[7]
-
Add a solution of (Boc)₂O (1.0 eq.) in methanol dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether (2x) to remove any di-Boc byproduct.[1][4]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[1][4]
-
Extract the mono-Boc protected product with dichloromethane (3x).[1][4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[1][4]
-
Visualizations
Caption: Reaction pathway for mono- and di-Boc formation.
Caption: Troubleshooting logic for low yield in mono-Boc synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mono-Boc Protection of Diamines
Welcome to the technical support center for the mono-Boc protection of diamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of mono-Boc-protected diamines.
Problem 1: Low Yield of the Desired Mono-Boc-Protected Product
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. While a 1:1 molar ratio is often a good starting point, using a slight excess of the diamine can favor mono-protection.[1] Some methods have achieved high selectivity with a 1:1 ratio, particularly with slow addition of the (Boc)₂O solution.[1] In flow chemistry, using 0.8 equivalents of (Boc)₂O has been shown to maximize the yield of mono-protected piperazine.[2] |
| Di-Boc Byproduct Formation | The primary challenge in this synthesis is achieving selective protection.[1] To minimize the formation of the di-Boc byproduct, consider the following: - Monoprotonation: Add one equivalent of an acid (e.g., HCl, TFA) to the diamine before adding (Boc)₂O.[1][2][3][4] This protonates one amino group, rendering it unreactive.[1][3] HCl can be generated in situ from sources like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][3] - Slow Addition: Add the (Boc)₂O solution dropwise over an extended period to maintain a low concentration of the protecting agent.[1] |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as specified in your protocol. Some procedures may require stirring overnight.[1] For certain substrates, a catalyst like iodine may be beneficial.[1][2] |
| Suboptimal Solvent | The choice of solvent can impact the reaction. Methanol is commonly used and has been shown to be effective in keeping reagents and products in solution, which is particularly important in flow chemistry applications. |
Problem 2: Difficulty in Purifying the Mono-Boc-Protected Diamine
| Possible Cause | Suggested Solution |
| Similar Polarity of Products | The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can have similar polarities, making chromatographic separation challenging.[1] - Acid-Base Extraction: This is a critical purification step.[1] By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) will be protonated and move to the aqueous layer. The neutral di-Boc-protected byproduct can then be extracted with an organic solvent.[1] Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[1][5] |
| Product is an Oil and Difficult to Handle | If the purified mono-Boc-protected diamine is an oil, it can sometimes be converted to a solid salt (e.g., hydrochloride or tartrate) for easier handling and storage.[1] |
| Concerns about Boc Group Stability during Chromatography | While the Boc group is acid-labile, column chromatography on silica gel is a common and effective method for purification.[1][6] The Boc group is generally stable under the conditions of silica gel chromatography.[1] Basic alumina can also be used as the stationary phase.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing mono-Boc-protected diamines?
A1: The primary challenge is to selectively protect only one of the two amino groups. The reaction of a diamine with di-tert-butyl dicarbonate ((Boc)₂O) often results in a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[1][7]
Q2: How can I improve the selectivity for mono-protection?
A2: Several methods can improve selectivity:
-
Monoprotonation: Adding one equivalent of an acid like HCl to the diamine solution before adding (Boc)₂O is a highly effective method.[1][3][4] The resulting mono-salt has one free amino group that can react, while the other is protected as an ammonium salt.[1]
-
Stoichiometry and Slow Addition: Using a precise 1:1 molar ratio of diamine to (Boc)₂O and adding the (Boc)₂O solution very slowly can minimize di-protection.[1]
-
Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters, leading to higher yields of the mono-protected product.[1][2]
Q3: Is column chromatography suitable for purifying Boc-protected compounds?
A3: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc-protected diamines.[1][8] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.[1][6]
Q4: My NMR spectrum of the purified product looks messy. What could be the issue?
A4: If you observe a complex NMR spectrum after purification, consider the possibility of residual solvent or incomplete removal of byproducts. Ensure your extraction and washing steps are thorough. If the product is an oil, co-evaporation with a suitable solvent might help remove residual volatile impurities. If issues persist, consider alternative purification methods or salt formation to obtain a crystalline product.[1]
Data Presentation
Table 1: Summary of Yields for Mono-Boc Protection of Various Diamines
| Diamine | Method | Reagents | Yield (%) | Reference |
| 1,2-Ethanediamine | Monoprotonation with HCl | HCl, (Boc)₂O | 87 | [2] |
| 1,4-Butanediamine | Monoprotonation with HCl | HCl, (Boc)₂O | 82 | [4] |
| 1,6-Hexanediamine | Monoprotonation with HCl | HCl, (Boc)₂O | 85 | [4] |
| Piperazine | Monoprotonation with HCl | HCl, (Boc)₂O | 70-80 | [2] |
| Piperazine | Flow Chemistry | 0.8 eq. (Boc)₂O | 45 | [2] |
| (1R,2R)-Cyclohexane-1,2-diamine | In situ HCl generation | Me₃SiCl, (Boc)₂O | 66 | [3][9] |
| (1R,2R)-Cyclohexane-1,2-diamine | Monoprotonation with HCl | HCl, (Boc)₂O | 80 | [3][9] |
| Bispidine | Monoprotonation with TFA and catalyst | TFA, (Boc)₂O, I₂ | 55 | [2] |
| 1,4-Phenylenediamine | 1:1 mole ratio | (Boc)₂O | 89.1 | [8] |
Experimental Protocols
General Protocol for Selective Mono-Boc Protection of a Diamine via Monoprotonation
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
Diamine (1 equivalent)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1 equivalent) or concentrated HCl (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
2. Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the acid source. If using Me₃SiCl, add it dropwise to generate HCl in situ.[3][9] If using concentrated HCl, add it cautiously. A precipitate of the diamine monohydrochloride may form.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete monoprotonation.[4]
-
Add a solution of (Boc)₂O (1 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any di-Boc byproduct.[1][3]
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.[1][3]
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.[1][3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 9. redalyc.org [redalyc.org]
Technical Support Center: Boc Deprotection of tert-Butyl (1-aminopropan-2-yl)carbamate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential side reactions during the Boc deprotection of tert-butyl (1-aminopropan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of this compound?
A1: The primary side reactions stem from the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[1][2] For a 1,2-diamine substrate like this compound, the main side reactions are:
-
N,N'-di-tert-butylation: The newly deprotected primary amine is nucleophilic and can be alkylated by the tert-butyl cation, leading to a di-tert-butylated diamine impurity. This side product will have a mass increase of +56 Da compared to the desired product.[1]
-
Intramolecular Cyclization: Depending on the reaction conditions, the newly formed free amine can potentially undergo intramolecular cyclization with the carbamate or other reactive groups, which could lead to the formation of a piperazinone derivative or other cyclic byproducts.
-
Incomplete Deprotection: Insufficient acid strength, reaction time, or the presence of moisture can lead to an incomplete reaction, leaving starting material in the final product mixture.[3][4]
Q2: Which acidic condition is better for this deprotection, TFA or HCl in dioxane?
A2: The choice between Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane depends on the desired outcome and the presence of other acid-sensitive functional groups.[5]
-
TFA is a strong acid that typically provides fast and efficient deprotection. However, it is more prone to causing tert-butylation side reactions. The resulting trifluoroacetate salt can sometimes be an oil, making isolation and purification more challenging.[6]
-
4M HCl in dioxane is also a strong acidic condition that effectively removes the Boc group. It often results in the formation of a crystalline hydrochloride salt, which can facilitate purification by precipitation and filtration.[5][6] It is generally considered less prone to causing tert-butylation compared to TFA.
Q3: How can I minimize the formation of the N,N'-di-tert-butylated side product?
A3: The most effective way to prevent tert-butylation is to use "scavengers" in the reaction mixture.[2][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the deprotected amine, effectively trapping the cation before it can cause side reactions.[1] Commonly used scavengers include:
-
Triisopropylsilane (TIS)
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to observe the disappearance of the starting material and the appearance of the more polar product spot. Staining with ninhydrin can be particularly useful, as the deprotected diamine will show a distinct color change.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the desired product, remaining starting material, and any side products by their respective mass-to-charge ratios.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient acid strength or concentration.[3]2. Reaction time is too short.[3]3. Presence of water, which reduces the effective acidity of TFA.[3] | 1. Use a higher concentration of acid (e.g., 50% TFA in DCM) or switch to a stronger system like 4M HCl in dioxane.[1]2. Increase the reaction time and continue to monitor by TLC or LC-MS.3. Ensure all reagents and solvents are anhydrous. |
| An unexpected peak with a +56 Da mass shift is observed in LC-MS. | Formation of the N,N'-di-tert-butylated side product due to alkylation of the free amine by the tert-butyl cation.[1] | Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) (5-10 equivalents) to the reaction mixture before adding the acid.[9] |
| Low yield of the desired product. | 1. Significant formation of side products.2. Product loss during workup and purification. | 1. Optimize the reaction conditions to minimize side reactions (see above).2. If using HCl, precipitation of the hydrochloride salt can be an efficient method for isolation. Ensure complete precipitation by using a suitable anti-solvent like diethyl ether.[10] |
| Formation of an unknown impurity. | Possible intramolecular cyclization or other unforeseen side reactions. | Consider milder deprotection conditions. If the substrate is sensitive, a method using oxalyl chloride in methanol could be explored.[11] |
Quantitative Data Summary
| Parameter | Trifluoroacetic Acid (TFA) in DCM | 4M HCl in Dioxane |
| Typical Reaction Time | 30 minutes - 4 hours | 30 minutes - 2 hours[5][10] |
| Expected Yield | High to quantitative | High to quantitative |
| Product Purity | Generally high, but potential for tert-butylation side products without scavengers.[5] | Often high, with lower incidence of tert-butylation. |
| Product Salt Form | Trifluoroacetate (often an oil)[6] | Hydrochloride (often a crystalline solid)[5][6] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Generally offers good selectivity. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is a general guideline for the deprotection of this compound using TFA with a scavenger to minimize tert-butylation.
-
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected diamine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add the scavenger (TIS or TES, 5.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (20-50% v/v in DCM) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[12]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected diamine.[12]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is recommended to obtain the hydrochloride salt of the product, which is often a crystalline solid and can be easier to purify.
-
Reagents and Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Suspend or dissolve the Boc-protected diamine (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents). A minimal amount of a co-solvent like methanol can be used if solubility is an issue.[10]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the diamine dihydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
-
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is an alternative for substrates that may be sensitive to strong acids like TFA or HCl.
-
Reagents and Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Standard laboratory glassware
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in anhydrous methanol.[11]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An increase in temperature may be observed.[11]
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[11]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[3]
-
Mandatory Visualizations
Caption: Desired deprotection pathway and potential side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted Boc-anhydride from my reaction?
Unreacted Boc-anhydride can interfere with subsequent synthetic steps, leading to the formation of undesired byproducts and complicating the purification of the target molecule.[1] For instance, in a subsequent deprotection step, the unreacted Boc-anhydride can react with the newly liberated amine, reducing the overall yield.[1] Its presence can also interfere with analytical techniques such as NMR spectroscopy, making it difficult to accurately assess the purity of your product.[1]
Q2: What are the common byproducts of a Boc-protection reaction?
The primary byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which result from the decomposition of the tert-butoxycarbonyl group.[1] If the reaction is worked up with aqueous solutions, tert-butanol will be present. At elevated temperatures, isobutene can also be formed from the decomposition of Boc-anhydride.[1]
Q3: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?
The presence of unreacted Boc-anhydride can be detected by a few analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the eighteen equivalent protons of the tert-butyl groups of Boc-anhydride typically appear as a sharp singlet around δ 1.5 ppm (in CDCl₃). In ¹³C NMR, the carbonyl carbon can be observed around 150 ppm.[1]
-
Thin-Layer Chromatography (TLC): Boc-anhydride may not be UV-active, so visualization may require staining with potassium permanganate. It is important to note that Boc-anhydride does not stain with ninhydrin.[1]
Q4: Can I simply remove Boc-anhydride by evaporation?
Yes, Boc-anhydride is relatively volatile with a boiling point of 56-57 °C at 0.5 mmHg and can be removed by evaporation under high vacuum (sublimation).[1] This method is most effective for non-volatile products and may require several hours to go to completion.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions |
| Residual Boc-anhydride detected after standard aqueous workup. | Insufficient hydrolysis of Boc-anhydride during the workup. Boc-anhydride has low water solubility and can remain in the organic layer. | Increase the number of washes: Vigorously wash the organic layer multiple times with a saturated sodium bicarbonate solution.[1] Use a quenching agent: Before the aqueous workup, add a nucleophilic amine like imidazole or tris(2-aminoethyl)amine to the reaction mixture to convert the remaining Boc-anhydride into a more water-soluble byproduct.[1] |
| Product is lost during extractive workup. | The Boc-protected product has some solubility in the aqueous phase. | Use a less polar extraction solvent: Consider using dichloromethane (DCM) instead of more polar solvents like ethyl acetate.[1] Back-extract the aqueous layers: To recover any dissolved product, perform a back-extraction of the combined aqueous layers with the organic solvent.[1] |
| Difficulty in separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities (Rf values). | Optimize the solvent system: Use a less polar eluent system for flash chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity, can improve separation.[1] Consider an alternative purification method: If chromatography is ineffective, explore other options such as sublimation or the use of a scavenger resin.[1] |
| The reaction mixture becomes cloudy or forms a precipitate after adding a quenching agent. | The byproduct formed after quenching (e.g., Boc-imidazole) may have limited solubility in the reaction solvent. | Add a co-solvent: The addition of a co-solvent in which the byproduct is more soluble can help to redissolve the precipitate. Proceed with the workup: The precipitate is often soluble in the aqueous phase and will be removed during the subsequent extraction.[1] |
| Low yield of the desired product after purification. | The product may be unstable under the workup conditions or may have co-eluted with byproducts during chromatography. | Use milder workup conditions: For acid-sensitive products, avoid acidic washes. For base-sensitive products, use neutral washes.[1] Re-evaluate chromatography fractions: If possible, re-analyze mixed fractions to see if the product can be recovered.[1] |
Comparison of Removal Methods
| Method | Typical Time | Scale | Advantages | Disadvantages |
| Quenching with Nucleophiles | 15-30 minutes (plus workup) | Lab Scale | - Fast and efficient.- Quenching agents are readily available.[1] | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup (e.g., with NaHCO₃) | 30-60 minutes | Lab to Pilot Scale | - Simple and uses common lab reagents.- Avoids the use of additional organic reagents.[1] | - May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1] |
| Scavenger Resins | 2-4 hours | Lab Scale | - Simple filtration-based purification.- High product recovery.[2] | - Resins can be expensive.- Slower than quenching or extraction.[2] |
| Sublimation | 24-72 hours | Small Lab Scale | - Does not require solvents or additional reagents.- Can yield a very pure product.[2] | - Very slow.- Only effective for non-volatile products.- Requires high vacuum.[2] |
| Flash Chromatography | 1-3 hours | Lab Scale | - Can provide very high purity.- Can separate other impurities simultaneously. | - Can be time-consuming and solvent-intensive.- May lead to product loss on the column.[1] |
Experimental Protocols & Workflows
Method 1: Quenching with Imidazole
This method involves reacting the excess Boc-anhydride with imidazole to form N-Boc-imidazole, which is more polar and can be easily removed by an aqueous wash.
Protocol:
-
Upon completion of the Boc-protection reaction (as monitored by TLC or LC-MS), add imidazole (1.0-1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the N-Boc-imidazole and any excess imidazole.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method 2: Extractive Workup with Sodium Bicarbonate
This straightforward method relies on the hydrolysis of Boc-anhydride under basic conditions.
Protocol:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate in vacuo to yield the crude product.[1]
Method 3: Removal using a Scavenger Resin
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration. Polymer-supported trisamine is a common choice for scavenging Boc-anhydride.
Protocol:
-
Upon completion of the Boc-protection reaction, add the scavenger resin (e.g., polymer-supported trisamine, typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Agitate the resulting slurry at room temperature for 2-4 hours.[2]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[2]
Method 4: Sublimation
This physical method is suitable for removing the volatile Boc-anhydride from a non-volatile product.
Protocol:
-
Concentrate the crude reaction mixture to a solid or an oil.
-
Place the flask on a high vacuum line (pressure < 1 mmHg).[1]
-
Maintain the flask under high vacuum at room temperature for 24-72 hours.[1]
-
The Boc-anhydride will sublimate and be collected in a cold trap, leaving the purified, non-volatile product in the flask.[1]
References
Technical Support Center: Synthesis of tert-Butyl (1-aminopropan-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl (1-aminopropan-2-yl)carbamate. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired mono-Boc-protected product. What are the common causes and how can I improve the yield?
Answer: Low yield in the mono-Boc protection of 1,2-diaminopropane is a frequent issue, primarily stemming from the formation of the di-Boc-protected byproduct and incomplete reactions. Here are the potential causes and solutions:
-
Cause A: Over-reaction leading to di-Boc-protected byproduct.
-
Solution 1: Stoichiometry Control. Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to 1,2-diaminopropane. While a 1:1 molar ratio is often used, employing a slight excess of the diamine can favor mono-protection.[1] However, this may not be ideal if the diamine is a valuable starting material.[2]
-
Solution 2: Monoprotonation of the Diamine. This is a highly effective method to achieve selectivity. By adding one equivalent of an acid like hydrochloric acid (HCl), one of the amino groups is protonated, rendering it unreactive towards (Boc)₂O.[1][3] An alternative to using corrosive HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][4]
-
Solution 3: Flow Chemistry. For precise control over reaction parameters and improved yields, consider using microreactor technology. This allows for accurate management of temperature and stoichiometry, which can significantly enhance the yield of the mono-protected product.[1][5]
-
-
Cause B: Incomplete Reaction.
-
Solution 1: Optimize Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as dictated by the protocol. Some procedures may require overnight stirring to reach completion.[1]
-
Solution 2: Use of a Catalyst. For some substrates, the addition of a catalyst, such as iodine, can be beneficial in driving the reaction to completion.[6]
-
-
Cause C: Impure or Degraded Reagents.
Issue 2: Difficulty in Purifying the Product
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?
Answer: The primary challenge in purification is separating the desired mono-Boc product from the di-Boc byproduct and unreacted 1,2-diaminopropane, as they can have similar polarities.
-
Cause A: Co-elution or Difficult Separation of Products and Byproducts.
-
Solution 1: Acid-Base Extraction. This is a critical and highly effective purification step. By acidifying the reaction mixture (e.g., with 2M HCl), the unreacted diamine and the mono-Boc-protected product (which still contains a basic amino group) are protonated and will partition into the aqueous layer. The neutral di-Boc-protected byproduct can then be removed by extraction with an organic solvent like diethyl ether.[1][2] Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the desired mono-protected product and any remaining unreacted diamine, allowing for their extraction into an organic solvent such as dichloromethane.[1][4]
-
Solution 2: Column Chromatography. Column chromatography using silica gel is a common method for purifying Boc-protected amines.[1] While the Boc group is sensitive to strong acids, it is generally stable under standard silica gel chromatography conditions.[1] Using a suitable solvent system is crucial. Alternatively, basic alumina can be used as the stationary phase to avoid any potential for acid-catalyzed deprotection on silica gel.[6]
-
-
Cause B: Degradation of the Product During Purification.
-
Solution: Avoid Prolonged Exposure to Acid. The tert-butoxycarbonyl (Boc) protecting group is known to be labile in acidic conditions.[2] During acid-base extraction, it is important to not expose the product to acidic aqueous media for extended periods to prevent unwanted cleavage of the Boc group.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the di-Boc-protected 1,2-diaminopropane, where both amino groups have reacted with di-tert-butyl dicarbonate.[1]
Q2: Can I use a different Boc-protecting reagent instead of di-tert-butyl dicarbonate?
A2: Yes, other reagents can be used. For instance, tert-butyl phenyl carbonate has been successfully used for the selective mono-carbamate protection of diamines and may offer advantages in certain cases.[2][8]
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions with atmospheric components, although many successful protocols do not specify this requirement.
Q4: What is the expected yield for this synthesis?
A4: Yields can vary significantly depending on the chosen method. With optimized conditions, such as the monoprotonation strategy, yields for mono-Boc protection of various diamines can range from moderate to high (e.g., 41% to over 80%).[3][4]
Quantitative Data Summary
Table 1: Yields of Mono-Boc Protected Diamines using the Monoprotonation Method with Me₃SiCl/Boc₂O
| Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 |
| (1R,2R)-1,2-diphenylethyl-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | >99 |
| 1,2-Diaminopropane (racemic) | tert-Butyl (2-aminopropyl)carbamate | 55 | 93 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 61 | >99 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 65 | >99 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 58 | 98 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 69 | 98 |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 46 | >99 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 42 | 98 |
| Data adapted from a study on the selective mono-Boc protection of diamines.[4] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,2-Diaminopropane using in situ HCl Generation
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4]
-
Monoprotonation: To a solution of 1,2-diaminopropane (1 equivalent) in anhydrous methanol at 0 °C under stirring, add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature.
-
Boc Protection: Add water (approximately 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up (Acid-Base Extraction):
-
Dilute the reaction mixture with water and wash with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Selective Mono-Boc Protection using tert-Butyl Phenyl Carbonate
This protocol is based on a method for the selective synthesis of carbamate-protected polyamines.[2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-diaminopropane (1 equivalent) in absolute ethanol.
-
Addition of Reagent: Add tert-butyl phenyl carbonate (1 equivalent) to the solution.
-
Reaction: Gently heat the reaction mixture to reflux overnight (approximately 18 hours).
-
Work-up (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Add water and carefully adjust the pH to approximately 3 with 2M HCl.
-
Extract the mixture with dichloromethane to remove unreacted tert-butyl phenyl carbonate, phenol, and the di-Boc byproduct.
-
Adjust the pH of the aqueous phase to 12 with 2M NaOH.
-
Extract the product with dichloromethane (multiple times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. sciforum.net [sciforum.net]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Purification of Boc-Protected 1,2-Diaminopropane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the synthesis and purification of mono-Boc-protected 1,2-diaminopropane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge in synthesizing and purifying mono-Boc-protected 1,2-diaminopropane?
A1: The main difficulty is achieving selective protection of only one of the two primary amino groups in 1,2-diaminopropane. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) often produces a mixture of the desired mono-Boc-protected product, the di-Boc-protected byproduct, and unreacted diamine.[1] These components can have similar polarities, making purification, particularly by column chromatography, a significant challenge.[2]
Q2: My reaction resulted in a mixture of products. How can I improve the selectivity for mono-protection to simplify purification?
A2: Improving selectivity is key to minimizing purification difficulties. Here are two effective strategies:
-
Control Stoichiometry: Using a slight excess of the diamine relative to the (Boc)₂O can favor mono-protection. However, a more robust method is to differentiate the reactivity of the two amine groups.[1]
-
Mono-protonation Strategy: This is a highly effective "one-pot" method. By adding one equivalent of an acid (like HCl, often generated in situ from trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂)), you can form the mono-hydrochloride salt of the diamine. The protonated amino group is no longer nucleophilic, directing the Boc-protection to the free amino group.[3][4][5] This significantly increases the yield of the mono-protected product and reduces the formation of the di-protected byproduct.[4][5]
Q3: How can I separate the mono-Boc product from the di-Boc byproduct and unreacted diamine?
A3: A combination of extraction and chromatography is typically used.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
After the reaction, the mixture can be diluted with water and a nonpolar organic solvent like diethyl ether. The di-Boc product, being less polar and lacking a basic amine, will preferentially move to the organic layer.[1][4]
-
The aqueous layer, containing the protonated mono-Boc product and unreacted diamine, is then made strongly basic (pH > 12) with NaOH or KOH.[1][4]
-
This deprotonates the remaining ammonium groups, allowing the mono-Boc product and the free diamine to be extracted into an organic solvent like dichloromethane (DCM).[1][4] The unreacted diamine is often more soluble in the aqueous phase than the mono-Boc product, allowing for some separation.
-
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be performed.[2] A gradient elution, often starting with dichloromethane and increasing the polarity with methanol, is typically effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can prevent the product from streaking on the acidic silica gel.
Q4: My purified mono-Boc-1,2-diaminopropane is a persistent oil. How can I solidify or crystallize it?
A4: It is common for Boc-protected amines to be isolated as oils or viscous liquids.[2][6] This can be due to residual solvents or inherent properties of the molecule.
-
High-Vacuum Drying: First, ensure all solvents are removed by heating the oil gently (e.g., 40-60 °C) under a high vacuum.[2]
-
Trituration/Recrystallization:
-
Try dissolving the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., diethyl ether, ethyl acetate).
-
Slowly add a "poor" solvent where it is insoluble (e.g., hexane, pentane) until the solution becomes cloudy.[7]
-
Allow the solution to stand, often at a reduced temperature, to induce crystallization or precipitation. Scratching the inside of the flask with a glass rod can help initiate crystal formation.[7]
-
-
Seed Crystals: If you have a small amount of solid material, adding a "seed crystal" to the oil or supersaturated solution can induce crystallization.[8]
Data Presentation
Table 1: Comparison of Mono-Boc Protection Strategies for Diamines
| Strategy | Key Reagents | Typical Yield of Mono-Boc Product | Notes | Reference(s) |
| Stoichiometric Control | (Boc)₂O, Diamine (excess) | 45-65% | Yield is highly dependent on reaction conditions; often results in product mixtures. | [1][9] |
| Mono-protonation | Diamine, Me₃SiCl or HCl, (Boc)₂O | 65-87% | Significantly improves selectivity and simplifies workup; applicable to a wide range of diamines. | [4][5] |
Experimental Workflows & Logical Diagrams
Caption: Experimental workflow for selective mono-Boc protection and subsequent purification.
Caption: Troubleshooting decision tree for the purification of Boc-1,2-diaminopropane.
Detailed Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,2-Diaminopropane via Mono-protonation [4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,2-diaminopropane (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
Mono-protonation: Add chlorotrimethylsilane (Me₃SiCl) (1.0 equivalent) dropwise to the stirred solution at 0 °C. Caution: This reaction generates HCl in situ and is exothermic.
-
Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in methanol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[3]
-
Workup:
-
Dilute the reaction mixture with water (approx. 10 volumes).
-
Wash the aqueous layer with diethyl ether (2x) to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.
-
Extract the mono-Boc protected product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is often a colorless to pale yellow oil.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A common starting point is 100% Dichloromethane (DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Begin eluting with 100% DCM. Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. Adding 0.5-1% triethylamine to the eluent system can improve peak shape and prevent product loss on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc-1,2-diaminopropane.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Solidification of Oily Product by Trituration [7]
-
Preparation: Place the purified, concentrated oil in a flask and ensure all volatile solvents have been removed under a high vacuum.
-
Solvent Addition: Add a small volume of a non-polar solvent in which the product is expected to be insoluble (e.g., n-hexane or n-pentane).
-
Trituration: Vigorously stir or swirl the mixture. Use a spatula or glass rod to scratch the oil against the side of the flask. This mechanical action often breaks up the oil and induces the formation of a solid precipitate.
-
Isolation: If a solid forms, continue stirring for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Stability issues of tert-Butyl (1-aminopropan-2-yl)carbamate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl (1-aminopropan-2-yl)carbamate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. In acidic conditions, the carbamate can undergo hydrolysis, leading to the removal of the Boc group and the formation of 1,2-diaminopropane.
Q2: Under what pH conditions is this compound most stable?
A2: The compound is most stable in neutral to basic solutions. The Boc protecting group is generally resistant to hydrolysis under these conditions.
Q3: Can I heat solutions of this compound?
A3: Caution should be exercised when heating solutions of this compound. Elevated temperatures, especially in the presence of acidic or basic catalysts, can accelerate the degradation of the Boc group. Thermal decomposition can also occur at very high temperatures.
Q4: Is the compound sensitive to light?
Q5: What are the main degradation products of this compound?
A5: Under acidic conditions, the primary degradation products are 1,2-diaminopropane, carbon dioxide, and isobutylene (formed from the resulting tert-butyl cation). In the presence of oxidizing agents, various oxidized byproducts may form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of the Boc protecting group during an experiment. | The solution may be too acidic. This can be due to the solvent, reagents, or contaminants. | - Ensure all solvents and reagents are neutral or basic. - If acidic conditions are necessary for a subsequent reaction step, consider performing the deprotection as a separate, controlled step. - Buffer the solution to a neutral or slightly basic pH if the experimental conditions allow. |
| Formation of unknown impurities in the reaction mixture. | This could be due to thermal degradation, oxidation, or reaction with impurities in the solvent. | - Avoid prolonged heating of the solution. - Use high-purity, degassed solvents. - Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Analyze the impurities using techniques like LC-MS to identify their structures and potential sources. |
| Inconsistent analytical results (e.g., varying purity by HPLC). | The compound may be degrading in the analytical mobile phase or during sample preparation. | - If using a mobile phase with an acidic additive (e.g., trifluoroacetic acid - TFA), minimize the time the sample is in solution before injection. - Consider using a less acidic mobile phase additive or a different chromatographic method if Boc group cleavage is observed on the column. - Ensure sample preparation is conducted at room temperature and away from direct light. |
Stability Data
The following tables provide representative quantitative data from a forced degradation study of this compound in solution. These values are illustrative and actual degradation rates may vary based on specific experimental conditions.
Table 1: Degradation in Acidic and Basic Conditions
| Time (hours) | % Degradation (0.1 M HCl at 50°C) | % Degradation (0.1 M NaOH at 50°C) |
| 0 | 0 | 0 |
| 2 | 15.2 | < 1 |
| 6 | 40.5 | < 1 |
| 12 | 75.8 | 1.2 |
| 24 | > 95 | 2.5 |
Table 2: Degradation under Oxidative, Thermal, and Photolytic Stress
| Condition | % Degradation |
| 3% H₂O₂ at 25°C for 24 hours | 8.7 |
| 80°C in Acetonitrile for 24 hours | 5.3 |
| Photostability (ICH Q1B) for 24 hours | 3.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 50°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 50°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Thermal Degradation: Keep a portion of the stock solution in a sealed vial at 80°C.
-
Photolytic Degradation: Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for a forced degradation study.
Caption: A logical workflow for troubleshooting stability issues.
Technical Support Center: HPLC Analysis of Boc-Protected Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common artifacts encountered during the HPLC analysis of Boc-protected compounds.
Section 1: On-Column Deprotection of Boc-Protected Compounds
The tert-butyloxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions, which can lead to its cleavage during HPLC analysis, particularly when using mobile phases containing trifluoroacetic acid (TFA).[1][2] This section addresses the common issue of on-column deprotection.
Frequently Asked Questions (FAQs)
Q1: I am observing a new peak in my chromatogram that corresponds to the deprotected form of my Boc-protected compound. What is causing this?
A1: The most likely cause is the acidic nature of your mobile phase, especially if it contains trifluoroacetic acid (TFA). The Boc group is labile in acidic environments, and even low concentrations of a strong acid like TFA can cause its removal during the analysis.[2] The degree of deprotection can be influenced by the concentration of the acid, the temperature of the column, and the time the compound spends on the column.[2]
Q2: How can I prevent or minimize on-column deprotection of my Boc-protected compound?
A2: To minimize on-column deprotection, you can try one or more of the following strategies:
-
Reduce Acid Concentration: If possible, lower the concentration of TFA in your mobile phase. While 0.1% TFA is common for good peak shape, it can be too acidic for sensitive Boc-protected compounds.[2]
-
Use a Weaker Acid: Consider replacing TFA with a weaker acid modifier like formic acid. Although this may sometimes result in broader peaks, it significantly reduces the risk of deprotection.[2]
-
Operate at Lower Temperatures: Running the HPLC analysis at a lower temperature (e.g., room temperature or below) can slow down the rate of the acid-catalyzed deprotection reaction.[2]
-
Minimize Analysis Time: Use a shorter column or a faster gradient to reduce the residence time of your compound on the column, thereby decreasing its exposure to the acidic mobile phase.
Troubleshooting Guide: On-Column Deprotection
This guide provides a systematic approach to diagnosing and resolving on-column deprotection of Boc-protected compounds.
Step 1: Confirmation of Deprotection
-
Action: Inject a standard of the expected deprotected compound to confirm its retention time matches the artifact peak.
-
Action: Use mass spectrometry (MS) detection to confirm the identity of the artifact peak as the deprotected species.
Step 2: Method Adjustment
-
Action: If deprotection is confirmed, proceed with the method adjustments outlined in the FAQs above. It is recommended to change one parameter at a time to understand its effect.
Quantitative Data: Boc-Deprotection under Acidic Conditions
The following table summarizes semi-quantitative data on the extent of Boc-deprotection under different acidic conditions as reported in various studies.
| Acid Concentration | Time | Temperature | Extent of Deprotection | Reference |
| 0.1% TFA in ACN/H₂O | 4 hours | Not Specified | ~10% | [2] |
| 1% TFA in ACN/H₂O | 30 minutes | Not Specified | 20-40% | [2] |
Experimental Protocol: Monitoring Boc-Deprotection by HPLC
This protocol can be used to assess the stability of a Boc-protected compound under specific HPLC conditions.
1. Sample Preparation:
- Prepare a solution of your Boc-protected compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Prepare a standard solution of the deprotected compound for peak identification.
2. HPLC Method:
- Column: A standard C18 reversed-phase column.
- Mobile Phase A: Water with the desired acid modifier (e.g., 0.1% TFA or 0.1% Formic Acid).
- Mobile Phase B: Acetonitrile with the same acid modifier.
- Gradient: A suitable gradient to elute both the protected and deprotected compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Set to the desired temperature for the stability study.
- Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
- Injection Volume: 10 µL.
3. Data Analysis:
- Inject the sample solution at different time points after preparation (e.g., 0, 1, 2, 4 hours) while keeping it at the column temperature.
- Calculate the percentage of the deprotected peak area relative to the total peak area (protected + deprotected) at each time point to determine the rate of deprotection.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for on-column deprotection.
Section 2: Peak Tailing
Peak tailing is a common chromatographic problem, especially for basic compounds like amines, which can be exposed after Boc deprotection or be present as impurities.
Frequently Asked Questions (FAQs)
Q2: My peaks are showing significant tailing. What are the common causes for Boc-protected compounds and their related impurities?
A2: Peak tailing for basic compounds, which can be present as impurities or formed from deprotection, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[3] These interactions are more pronounced at mid-range pH. Other causes can include column overload, mismatched sample solvent and mobile phase, or a void at the column inlet.[3]
Q3: How can I improve the peak shape and reduce tailing?
A3: To reduce peak tailing, consider the following approaches:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with basic analytes.[1]
-
Use a Base-Deactivated Column: Employing a modern, high-purity, end-capped (base-deactivated) silica column will minimize the number of available silanol groups for secondary interactions.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this may shorten column lifetime.[4]
-
Optimize Sample Conditions: Ensure your sample is fully dissolved in a solvent weaker than or similar in strength to the initial mobile phase. Avoid overloading the column by injecting a smaller volume or diluting the sample.[3]
Troubleshooting Guide: Peak Tailing
Step 1: Identify the Cause
-
Action: Inject a neutral compound. If it also tails, the issue is likely a physical problem with the column (e.g., a void) or the system (e.g., dead volume). If the neutral compound has a good peak shape, the issue is likely chemical (secondary interactions).
Step 2: Chemical Problem Resolution
-
Action: Lower the mobile phase pH to 2-3 using an appropriate buffer.
-
Action: If tailing persists, consider switching to a base-deactivated column.
Step 3: Physical Problem Resolution
-
Action: Reverse and flush the column (if recommended by the manufacturer).
-
Action: If the problem continues, replace the column. Check and minimize extra-column volume in your HPLC system.
Experimental Protocol: Reducing Peak Tailing of a Basic Compound
1. Initial Analysis:
- Perform the analysis using your current HPLC method and observe the peak tailing.
2. Method Optimization:
- Mobile Phase pH Adjustment:
- Prepare a mobile phase with a lower pH. For example, if you are using a neutral mobile phase, prepare one with 0.1% formic acid (pH ~2.7).
- Equilibrate the column with the new mobile phase and re-inject your sample.
- Column Selection:
- If peak tailing is still an issue, switch to a column specifically designed for the analysis of basic compounds (e.g., a base-deactivated C18 column).
- Equilibrate the new column and perform the analysis.
3. Sample Solvent Check:
- Dissolve your sample in the initial mobile phase composition and inject. Compare the peak shape to your original injection.
Visualization
Caption: Troubleshooting workflow for peak tailing.
Section 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in a chromatogram, which are not related to the injected sample. They can be particularly problematic in gradient elution.
Frequently Asked Questions (FAQs)
Q4: I see peaks in my blank injections. What are these "ghost peaks" and where do they come from?
A4: Ghost peaks are extraneous signals that can originate from several sources, including:
-
Mobile Phase Contamination: Impurities in the solvents (even HPLC grade), buffers, or water used to prepare the mobile phase.[2]
-
System Contamination: Carryover from previous injections, leaching from tubing, or contamination from worn pump seals or the injection port.[2]
-
Sample Preparation: Contamination from vials, caps, or solvents used during sample preparation.[2]
Q5: How can I identify the source of ghost peaks and eliminate them?
A5: A systematic approach is necessary to identify the source of ghost peaks:
-
Run a Blank Gradient: Run a gradient without an injection to see if the peaks are inherent to the system and mobile phase.
-
Isolate Components: Sequentially replace mobile phase components (water, organic solvent, additives) with fresh, high-purity alternatives to pinpoint the contaminated source.
-
Check for Carryover: Inject a blank solvent after a concentrated sample injection to check for carryover from the autosampler.
-
Systematic Cleaning: If the source is identified as system contamination, a thorough cleaning of the suspected components (injector, tubing, detector flow cell) is required.
Troubleshooting Guide: Ghost Peaks
This guide provides a step-by-step process to identify and eliminate ghost peaks.
Step 1: Isolate the Source
-
Action: Run a blank gradient (no injection). If ghost peaks are present, the source is the HPLC system or mobile phase. If not, the source is likely the injection solvent, vial, or cap.
-
Action: If the system or mobile phase is implicated, prepare fresh mobile phase with high-purity solvents and water. If the peaks persist, the issue is likely system contamination.
-
Action: To test for carryover, inject a blank after a sample. If the ghost peak appears and decreases in subsequent blank injections, it is carryover.
Step 2: Elimination
-
Mobile Phase Contamination: Use fresh, HPLC-grade solvents and additives. Filter all aqueous mobile phases.
-
System Contamination: Flush the system with a strong solvent (e.g., isopropanol). Clean the injector and replace worn seals if necessary.
-
Carryover: Optimize the needle wash procedure in the autosampler method, using a strong solvent to clean the needle between injections.
Experimental Protocol: Identifying the Source of Ghost Peaks
1. Baseline Assessment:
- Run your standard gradient method with no injection. Observe for the presence of ghost peaks.
2. Mobile Phase Check:
- Prepare fresh mobile phase A (aqueous) and B (organic) using the highest purity reagents available.
- Rerun the blank gradient. If the ghost peaks are gone, the original mobile phase was the source.
3. System Components Check:
- If ghost peaks persist, systematically bypass components of the HPLC system.
- Remove the column and replace it with a union. Run the blank gradient. If the peaks disappear, the column is the source of contamination.
- If the peaks remain, the contamination is in the system before the column (e.g., pump, mixer, injector).
4. Carryover Evaluation:
- Inject your sample at a typical concentration.
- Immediately follow with three consecutive blank injections (injecting the mobile phase).
- Monitor the area of the ghost peak in the blank injections. A decreasing area indicates carryover.
Visualization
Caption: Troubleshooting workflow for ghost peaks.
References
Mitigating racemization during coupling with (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate racemization during peptide coupling reactions involving the chiral building block, (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using (S)-tert-Butyl (1-aminopropan-2-yl)carbamate?
A1: Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (S and R).[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2] Maintaining the stereochemical integrity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate is crucial for the desired function of the final peptide.
Q2: What are the primary chemical mechanisms that cause racemization during the coupling step?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][3] The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1]
-
Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is more significant under strongly basic conditions.[1][3]
Q3: Which factors in my experimental setup are most likely to increase the risk of racemization?
A3: Several factors can accelerate the rate of racemization:
-
High Temperatures: Elevated temperatures increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[3]
-
Choice of Coupling Reagent: Some coupling reagents, particularly carbodiimides like DCC and DIC used without additives, are more prone to causing racemization.[3]
-
Excess Base: The presence of excess or strong bases can promote racemization, especially through the direct enolization mechanism.[3][4]
-
Polar Solvents: More polar solvents can sometimes increase the rate of racemization, although solvent choice is often dictated by reagent solubility.[3][5]
Q4: How can I suppress racemization during the coupling reaction?
A4: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective, especially when using carbodiimide coupling reagents.[3][4][6][7] These additives form active esters that are less prone to racemization.[4]
-
Choice of Coupling Reagent: Utilizing phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents can lead to high coupling rates with reduced racemization.[6]
-
Lower Reaction Temperature: Performing the coupling at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[3]
-
Base Selection and Stoichiometry: Use a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[4][6] Use the minimum amount of base necessary for the reaction.[3]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period before adding the amine component can sometimes reduce racemization.[3]
-
Copper (II) Chloride: The addition of CuCl₂ has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant amount of the R-enantiomer detected in the product. | Racemization during the coupling step. | 1. Add a racemization suppressant: If using a carbodiimide (e.g., DIC, DCC), add an equimolar amount of HOBt, HOAt, or Oxyma.[3][6] 2. Lower the reaction temperature: Conduct the coupling at 0°C.[3] 3. Change the coupling reagent: Switch to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) based reagent.[6] 4. Evaluate the base: If using a strong base like DIEA, switch to a weaker base like NMM or collidine.[4][6] Ensure you are not using excess base.[3] 5. Consider pre-activation: Activate the carboxylic acid for 1-5 minutes before adding the (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.[3] |
| Low coupling efficiency and incomplete reaction. | Steric hindrance or aggregation. | 1. Switch to a more powerful coupling reagent: HATU or COMU are known for their high reactivity.[6][7] 2. Increase reaction time or temperature slightly: This should be done with caution and while monitoring for racemization. 3. Change the solvent: Solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help disrupt aggregation.[8] |
| Formation of N-acylurea byproduct. | Side reaction with carbodiimide coupling reagents. | 1. Use an additive: HOBt or HOAt can suppress the O- to N-acyl migration that forms the N-acylurea.[6] 2. Lower the reaction temperature. [6] |
Quantitative Data Summary
The following table provides a qualitative comparison of common strategies to minimize racemization. The extent of racemization is highly dependent on the specific amino acid, coupling partners, and exact reaction conditions.
| Strategy | Effectiveness in Reducing Racemization | Notes |
| Addition of HOBt/HOAt/Oxyma | High | Commonly used with carbodiimides to suppress oxazolone formation. HOAt and Oxyma are generally more effective than HOBt.[3][4][7] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[3] |
| Use of Phosphonium/Uronium Reagents (e.g., PyBOP, HATU) | High | These reagents are generally very efficient and lead to low levels of racemization.[2][6] |
| Use of a Weaker Base (e.g., NMM, Collidine) | Moderate | Reduces the likelihood of base-catalyzed racemization through direct enolization.[4][6] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents.[3] |
| Addition of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[3][8] |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/Oxyma
This protocol describes a general procedure for coupling a carboxylic acid to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate using diisopropylcarbodiimide (DIC) with Oxyma as a racemization suppressant.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and Oxyma (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add DIC (1.0 eq) to the cooled solution.
-
Stir the mixture at 0°C for a pre-activation period of 1-5 minutes.
-
-
Coupling:
-
In a separate flask, dissolve (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.0 eq) and a suitable base (e.g., NMM, 1.0 eq) in the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is suitable for more challenging couplings where steric hindrance may be an issue, utilizing the highly efficient HATU reagent.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere.
-
-
Activation and Coupling:
-
Add a hindered base, such as DIEA or 2,4,6-collidine (2.0 eq), to the solution and stir for 1-2 minutes.
-
Add a solution of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for completion.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product via column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Technical Support Center: Selective Deprotection of Boc Protecting Groups
Welcome to our technical support center for the selective deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of selective Boc deprotection?
The selective deprotection of a Boc group relies on the principle of orthogonal protection.[1] The Boc group is highly sensitive to acidic conditions, under which it is readily cleaved.[2] This allows for its removal in the presence of other protecting groups that are stable to acid but labile to different conditions, such as base (e.g., Fmoc), hydrogenolysis (e.g., Cbz), or fluoride (e.g., silyl ethers).[1][3]
Q2: What are the standard conditions for Boc deprotection?
The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent, typically dioxane or ethyl acetate.[4][5] These strong acidic conditions are generally effective and lead to rapid deprotection at room temperature.[5][6]
Q3: My Boc deprotection is incomplete. What are the common causes and solutions?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Reaction Time: The concentration of the acid may be too low, or the reaction time too short. Increasing the acid concentration or extending the reaction time can often resolve this issue.[1][7]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid. In such cases, longer reaction times, elevated temperatures, or a stronger acidic reagent may be necessary.[1][7]
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient. Changing the solvent to one in which the starting material is more soluble can improve the outcome.[2]
Q4: I am observing side reactions during Boc deprotection. How can I prevent them?
A common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[8] This is particularly problematic for substrates containing sensitive functional groups like tryptophan, methionine, or cysteine.[2] The most effective way to prevent this is by adding a "scavenger" to the reaction mixture.[8] Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[8]
Q5: My ester protecting group is being cleaved along with the Boc group. How can I achieve selectivity?
Cleavage of acid-sensitive ester groups is a common problem with strong acids like TFA. To achieve selective Boc deprotection in the presence of such groups, you can:
-
Use Milder Acidic Conditions: Reagents like aqueous phosphoric acid can selectively remove the Boc group while leaving acid-labile esters intact.[6][9]
-
Modify Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress can sometimes provide a window of selectivity.[10]
-
Use Non-Acidic Methods: Milder, non-acidic reagents have been developed for Boc deprotection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase the concentration of the acid (e.g., use neat TFA) or prolong the reaction time. Monitor by TLC or LC-MS.[1][7] |
| Steric hindrance around the Boc group. | Increase the reaction temperature (e.g., to 40-50 °C) or switch to a stronger acid system like 4M HCl in dioxane.[1] | |
| Poor solubility of the starting material. | Change the solvent to improve solubility. For example, if using DCM, try adding a co-solvent or switching to a different solvent altogether.[2] | |
| Side Product Formation (e.g., t-butylation) | Presence of nucleophilic functional groups (Trp, Met, Cys). | Add a scavenger to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[8] |
| Cleavage of Other Protecting Groups | Other protecting groups are also acid-labile (e.g., some esters, benzyl ethers). | Use milder deprotection conditions. Consider aqueous phosphoric acid, oxalyl chloride in methanol, or thermal deprotection.[3][6][11] |
| Racemization | Harsh reaction conditions. | Employ milder deprotection methods and lower reaction temperatures.[10] |
Quantitative Data Summary: Selective Boc Deprotection Methods
The following table summarizes various methods for selective Boc deprotection, highlighting their compatibility with other common protecting groups.
| Deprotection Method | Reagents & Conditions | Protecting Groups Preserved | Typical Yield | Reference |
| Standard Acidic | 20-50% TFA in DCM, rt, 1-2 h | Fmoc, Alloc | >95% | [12] |
| 4M HCl in Dioxane, rt, 1-2 h | Fmoc, Alloc | >95% | [1] | |
| Milder Acidic | 85% aq. H₃PO₄, Toluene, 40-50 °C, 3-14 h | Benzyl esters, methyl esters | High | [6][9] |
| Lewis Acid-Catalyzed | FeCl₃ (catalytic), Acetonitrile/Water, rt | Cbz | Good to excellent | [13] |
| ZnBr₂, DCM, rt | PhF | Good | [14][15] | |
| Mild Non-Acidic | Oxalyl chloride (3 equiv.), Methanol, rt, 1-4 h | Acid-labile esters | Up to 90% | [11][16] |
| Thermal | Water, reflux, 10-15 min | Esters | 90-97% | [10] |
| Toluene, reflux, with silica gel, 5 h | Cbz, Fmoc | 75-98% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol describes the standard method for removing a Boc group using Trifluoroacetic Acid.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).
-
If the substrate contains acid-sensitive residues, add a scavenger (e.g., 2.5-5% TIS).
-
Add an equal volume of TFA to the solution to achieve a 50% TFA/DCM mixture.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
Protocol 2: Selective Boc Deprotection using Aqueous Phosphoric Acid
This protocol is suitable for substrates containing acid-labile ester groups.
Materials:
-
N-Boc protected substrate
-
Toluene
-
85 wt% aqueous phosphoric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected substrate in toluene.[6]
-
Add 85 wt% aqueous phosphoric acid.[6]
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.[6]
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method is advantageous for substrates with multiple acid-labile functional groups.
Materials:
-
N-Boc protected substrate
-
Methanol
-
Oxalyl chloride
Procedure:
-
Dissolve the N-Boc protected substrate in methanol.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and obtain the crude product.
Visualizing Experimental Workflows and Logic
Workflow for Selective Boc Deprotection
Caption: A logical workflow for choosing a selective Boc deprotection strategy.
Orthogonality of Common Amine Protecting Groups
Caption: Orthogonality of common amine protecting groups with Boc.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Boc-Protected Diamines: Spotlight on tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, mono-protected diamines are indispensable chiral building blocks. Their ability to undergo sequential and controlled functionalization makes them crucial for the construction of complex molecules, from peptide nucleic acids (PNAs) to linkers in antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in this field, prized for its stability and ease of removal under acidic conditions.[1]
This guide provides an objective comparison of tert-Butyl (1-aminopropan-2-yl)carbamate and other commonly used Boc-protected diamines. We will delve into their synthesis, physical properties, and performance in key applications, supported by experimental data to inform your selection of the optimal building block for your research.
At a Glance: Physicochemical Properties of Common Boc-Protected Diamines
The choice of a Boc-protected diamine is often dictated by the desired linker length, stereochemistry, and overall structural properties of the target molecule. The following table summarizes the key physicochemical properties of this compound and its alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₈N₂O₂ | 174.24 | Solid | 68-70 | N/A | N/A | |
| N-Boc-1,2-diaminoethane | C₇H₁₆N₂O₂ | 160.21 | White Solid | 64-66 | N/A | N/A | |
| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | White solid or colorless liquid | 22 | 203 | 0.998 | |
| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 | Colorless to light yellow liquid | N/A | N/A | 0.98 | |
| N-Boc-1,5-diaminopentane | C₁₀H₂₂N₂O₂ | 202.30 | Colorless to light yellow liquid | N/A | N/A | 0.972 | |
| N-Boc-1,6-diaminohexane | C₁₁H₂₄N₂O₂ | 216.32 | Liquid | N/A | N/A | 0.965 |
Note: Data for this compound is for the racemate.[2] Data for other compounds is compiled from various sources.
Performance Comparison: Synthesis and Application
The utility of a mono-protected diamine is determined by the efficiency of its synthesis and its performance in subsequent reactions.
Synthesis: Mono-Boc Protection of Diamines
A significant challenge in preparing these building blocks is achieving selective mono-protection over di-protection. A common and effective method involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to be selectively protected with di-tert-butyl dicarbonate (Boc₂O).[3][4]
The following table presents typical yields for the mono-Boc protection of various diamines using this method.
| Diamine | Yield of Mono-Boc Product (%) | Purity (%) | Reference |
| 1,2-Diaminopropane | 72 | >99 | [2] |
| 1,2-Diaminoethane | 22 | >99 | [5] |
| 1,3-Diaminopropane | 24 | >99 | [5] |
| 1,4-Diaminobutane | 19 | >99 | [5] |
| (1R,2R)-1,2-Diaminocyclohexane | 66 | >99 | [4] |
Application: Role in Peptide and Linker Synthesis
Boc-protected diamines are extensively used as linkers in various bioconjugation applications, including the synthesis of ADCs and PROTACs (Proteolysis Targeting Chimeras).[3][6] The structure of the diamine linker is critical for the stability and efficacy of the final conjugate.
For instance, in the context of ADCs, linkers derived from diaminopropionic acid (structurally related to this compound) have demonstrated enhanced stability compared to conventional linkers.[7] This increased stability is attributed to the ability of the linker to undergo intramolecular hydrolysis, leading to a more stable covalent bond and reduced premature payload release.[7]
While direct comparative data for the coupling efficiency of this compound is limited, the general principles of peptide coupling suggest that the primary amine would exhibit high reactivity towards activated carboxylic acids. The chiral nature of this building block is particularly valuable in asymmetric synthesis, where it can be used to introduce stereocenters and create conformationally constrained structures, which is often crucial for biological activity.[8][9]
Experimental Protocols
General Procedure for Mono-Boc Protection of Diamines
This protocol is adapted from a method utilizing chlorotrimethylsilane (Me₃SiCl) to generate the mono-hydrochloride salt in situ.[4]
Materials:
-
Diamine (1 eq)
-
Anhydrous methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 eq)
-
Water
-
2N Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve the diamine (1 eq) in anhydrous methanol under an inert atmosphere and cool to 0 °C.
-
Slowly add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate should form.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add water (1 mL), followed by a solution of Boc₂O (1 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amine
This workflow illustrates the incorporation of a Boc-protected amino acid, which is analogous to using a Boc-protected diamine as a linker on a solid support.[10][11]
Signaling Pathways and Applications in Drug Discovery
Chiral diamines are crucial scaffolds in medicinal chemistry.[9] Their defined stereochemistry allows for precise spatial orientation of functional groups, which is key for specific interactions with biological targets. For example, vicinal diamines are core components of molecules designed to target G protein-coupled receptors (GPCRs), ion channels, and enzymes.
A relevant application is in the synthesis of peptidomimetics that can modulate protein-protein interactions. For instance, a molecule incorporating a chiral diamine might be designed to mimic a beta-turn in a peptide, enabling it to bind to a receptor and either activate or inhibit a signaling pathway.
Conclusion
This compound represents a valuable chiral building block, particularly for applications requiring a short, stereodefined linker. While direct, head-to-head comparative performance data with other Boc-protected diamines is not extensively available in the literature, its structural features suggest high utility in the synthesis of complex, biologically active molecules. The choice between this and other Boc-protected diamines will ultimately depend on the specific requirements of the synthetic target, including desired linker length, stereochemistry, and the need for conformational constraint. The provided protocols offer a solid foundation for the synthesis and application of these versatile reagents in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
A Comparative Guide to Boc and Fmoc Protection of 1,2-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
The selective protection of diamines is a critical step in the synthesis of a wide array of chemical entities, from pharmaceutical intermediates to complex molecular scaffolds. 1,2-Diaminopropane, with its two primary amine functionalities of differing steric environments, presents a unique challenge in achieving selective mono-protection. This guide provides an objective comparison of two of the most prevalent amine-protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of 1,2-diaminopropane. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.
Core Principles: A Dichotomy in Lability
The fundamental difference between Boc and Fmoc protection lies in their cleavage conditions, a concept known as orthogonality. The Boc group is labile to acid, while the Fmoc group is cleaved under basic conditions.[] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one amine in the presence of the other, which is crucial for subsequent functionalization.[]
-
Boc (tert-Butyloxycarbonyl): This protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic reagents. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Introduced using reagents like Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, most commonly piperidine.[3]
Performance Comparison: Mono-Protection of 1,2-Diaminopropane
Achieving selective mono-protection of a small, symmetric diamine like 1,2-diaminopropane can be challenging, often leading to a mixture of mono-protected, di-protected, and unreacted starting material. However, specific strategies have been developed to favor the formation of the mono-adduct.
Boc Protection
A highly effective method for the selective mono-Boc protection of diamines involves the in situ generation of one equivalent of HCl. This protonates one of the amine groups, rendering it unreactive to Boc₂O and thereby favoring mono-protection.
Fmoc Protection
While general methods for the Fmoc protection of amines are well-established, achieving high yields of mono-protected 1,2-diaminopropane can be more challenging due to the high reactivity of the Fmoc-X reagents. The direct reaction often leads to a significant amount of the di-protected product. Strategies to favor mono-protection often involve using a large excess of the diamine, which can be difficult to remove during purification.
Data Presentation
| Parameter | Boc Protection (Mono-protection) | Fmoc Protection (Mono-protection) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) with in situ HCl generation | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu |
| Yield | 72% for tert-butyl (2-aminopropyl)carbamate | Yields are often not reported for direct mono-protection and can be variable. |
| Reaction Conditions | 0 °C to room temperature | Room temperature to 60 °C |
| Selectivity | High for mono-protection with the HCl method | Generally lower, often requires a large excess of diamine |
| Deprotection | Strong acid (e.g., TFA, HCl) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to base-labile protecting groups (e.g., Fmoc) | Orthogonal to acid-labile protecting groups (e.g., Boc) |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,2-Diaminopropane
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.
Materials:
-
1,2-Diaminopropane
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2-diaminopropane (1 eq) in anhydrous methanol under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane (1 eq) dropwise to the cooled solution. A white precipitate of the monohydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 1,2-diaminopropane.
Protocol 2: General Procedure for Mono-Fmoc Protection of 1,2-Diaminopropane
This is a general procedure for the Fmoc protection of amines and may require optimization for selective mono-protection of 1,2-diaminopropane.
Materials:
-
1,2-Diaminopropane
-
Fmoc-Cl or Fmoc-OSu
-
Dioxane and water, or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 1,2-diaminopropane (a significant excess, e.g., 5-10 equivalents) in a suitable solvent system (e.g., dioxane/water or DMF).
-
Add a solution of Fmoc-Cl or Fmoc-OSu (1 equivalent) in the same solvent dropwise at room temperature while stirring.
-
Add a base such as sodium bicarbonate to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Acidify the reaction mixture with 1 M HCl to protonate the excess diamine.
-
Extract the mono-Fmoc-protected product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification by column chromatography may be necessary to separate the mono-protected product from any di-protected byproduct and other impurities.
Visualizing the Chemistry
To further clarify the processes, the following diagrams illustrate the reaction pathways and a comparative workflow.
Caption: Boc protection and deprotection of 1,2-diaminopropane.
Caption: Fmoc protection and deprotection of 1,2-diaminopropane.
Caption: Comparative workflow for Boc and Fmoc protection strategies.
Conclusion
The choice between Boc and Fmoc for the protection of 1,2-diaminopropane is highly dependent on the overall synthetic strategy. For selective mono-protection, the in-situ HCl generation method for Boc protection offers a clear advantage in terms of yield and selectivity, providing a straightforward route to the mono-protected product. While Fmoc protection is a valuable tool due to its mild, base-labile deprotection conditions, achieving selective mono-protection of 1,2-diaminopropane can be less efficient and may require significant optimization and purification.
For synthetic routes requiring an acid-stable, base-labile protecting group, Fmoc remains the group of choice. However, for applications where an acid-labile group is acceptable and high-yielding mono-protection is paramount, the Boc strategy with in-situ protonation is a superior approach. Researchers should carefully consider the orthogonality required for their specific synthetic sequence when selecting the appropriate protecting group.
References
Unlocking Stereospecific Synthesis: The Advantages of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Over its Racemic Mixture
In the landscape of pharmaceutical development and chiral synthesis, the selection of starting materials is a critical determinant of efficiency, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the enantiomerically pure (R)-tert-Butyl (1-aminopropan-2-yl)carbamate and its racemic counterpart, with a focus on their application in the synthesis of the anticonvulsant drug, Lacosamide. The evidence underscores the indispensable role of the (R)-enantiomer in achieving the desired stereospecific outcome.
Executive Summary
The primary and most significant advantage of utilizing (R)-tert-Butyl (1-aminopropan-2-yl)carbamate lies in its ability to serve as a chiral building block for the stereospecific synthesis of (R)-Lacosamide. The use of the racemic mixture is unsuitable for this synthesis, as it would result in a mixture of stereoisomers that are difficult and costly to separate, with the (S)-enantiomer being therapeutically inactive or potentially contributing to off-target effects. While direct comparative data on the biological activity of the (R)-enantiomer versus the racemic mixture of the carbamate intermediate itself is not extensively available in public literature, its pivotal role in producing an enantiomerically pure drug highlights its superiority in a pharmaceutical manufacturing context.
Chemical Properties and Stereochemistry
A foundational understanding of the chemical properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is essential. The presence of a chiral center dictates its three-dimensional arrangement, a feature that is paramount in its subsequent chemical transformations.
| Property | (R)-tert-Butyl (1-aminopropan-2-yl)carbamate | Racemic tert-Butyl (1-aminopropan-2-yl)carbamate |
| Molecular Formula | C₈H₁₈N₂O₂ | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol |
| CAS Number | 100927-10-4 | Not applicable |
| Chirality | Single (R)-enantiomer | 1:1 mixture of (R) and (S) enantiomers |
| Optical Rotation | Specific rotation value | Zero |
The Critical Role in Stereospecific Synthesis: The Case of Lacosamide
The anticonvulsant drug Lacosamide is a prime example where the stereochemistry of the synthetic intermediates is non-negotiable. The therapeutic activity of Lacosamide resides solely in the (R)-enantiomer. Consequently, the synthesis must be highly stereoselective to avoid the formation of the inactive (S)-enantiomer.
The use of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a key step in several patented synthetic routes to (R)-Lacosamide. Attempting this synthesis with the racemic mixture would lead to a racemic final product, necessitating a challenging and often economically unviable chiral resolution step.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Objective: To determine the enantiomeric excess (e.e.) of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate and to separate the enantiomers from a racemic mixture.
Methodology:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and carbamates.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically used. The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm) is suitable.
-
Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their quantification and the determination of the enantiomeric purity of the (R)-enantiomer sample.
A Comparative Guide to Protecting Groups for 1,2-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
The selective protection of one or both amino groups of 1,2-diaminopropane is a critical step in the synthesis of a wide array of pharmaceuticals, chiral ligands, and complex organic molecules. The choice of protecting group dictates the overall synthetic strategy, influencing reaction yields, purification methods, and the conditions under which the amine can be deprotected. This guide provides an objective comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 1,2-diaminopropane. This comparison is supported by experimental data to inform the selection of the most suitable protecting group for your synthetic needs.
Performance Comparison of Protecting Groups
The selection of an appropriate protecting group is a balance of factors including the ease of introduction, stability to various reaction conditions, and the mildness of deprotection conditions. The following table summarizes key performance indicators for the mono- and di-protection of 1,2-diaminopropane with Boc, Cbz, and Fmoc groups.
| Protecting Group | Reagent | Product | Typical Yield (%) | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Mono-Boc-1,2-diaminopropane | 66-87%[1][2][3] | In-situ HCl salt formation in MeOH, 0°C to rt[1][2][4] | Strong acid (TFA, HCl)[5][6] | Stable to base and hydrogenolysis |
| Di-Boc-1,2-diaminopropane | >95% | (Boc)₂O, base (e.g., TEA, NaOH), THF or CH₂Cl₂ | Strong acid (TFA, HCl)[5][6] | Stable to base and hydrogenolysis | ||
| Cbz | Benzyl chloroformate (Cbz-Cl) | Mono-Cbz-1,2-diaminopropane | 80-90% (on similar diamine)[7] | Cbz-Cl, base (e.g., NaHCO₃), CH₂Cl₂, 0°C to rt[7][8] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid[8][9] | Stable to acid and base |
| Di-Cbz-1,2-diaminopropane | High | Cbz-Cl, base (e.g., NaOH), aqueous or biphasic | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid[8][9] | Stable to acid and base | ||
| Fmoc | Fmoc-OSu or Fmoc-Cl | Mono-Fmoc-1,2-diaminopropane | 45-91% (flow chemistry, various diamines)[7] | Fmoc-OSu, solvent (e.g., THF), rt (flow)[7] | Base (e.g., 20% piperidine in DMF)[10][11] | Stable to acid and hydrogenolysis |
| Di-Fmoc-1,2-diaminopropane | High | Fmoc-Cl, base (e.g., NaHCO₃), aq. dioxane or DMF[2] | Base (e.g., 20% piperidine in DMF)[10][11] | Stable to acid and hydrogenolysis |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 1,2-diaminopropane are provided below. These protocols are based on established literature procedures and can be adapted to specific experimental setups.
Boc Protection and Deprotection
Protocol 1: Selective Mono-Boc Protection of 1,2-Diaminopropane [1][2][4]
This "one-pot" procedure relies on the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amine group towards acylation.
-
Materials: 1,2-diaminopropane, anhydrous methanol, chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂), di-tert-butyl dicarbonate ((Boc)₂O), water, aqueous NaOH, dichloromethane.
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 eq) in anhydrous methanol and cool to 0°C.
-
Slowly add TMSCl (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a small amount of water (e.g., 1 mL per 10 mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with aqueous NaOH.
-
Extract the mono-Boc protected product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Di-Boc Protection of 1,2-Diaminopropane
-
Materials: 1,2-diaminopropane, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 eq) and TEA (2.2 eq) in THF.
-
Add a solution of (Boc)₂O (2.2 eq) in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the di-Boc protected product.
-
Protocol 3: Boc Deprotection [5][6]
-
Materials: Boc-protected 1,2-diaminopropane, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected diamine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected diamine salt.
-
Cbz Protection and Deprotection
Protocol 4: Selective Mono-Cbz Protection of 1,2-Diaminopropane (Adapted) [7][8]
-
Materials: 1,2-diaminopropane, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 eq) in CH₂Cl₂ and cool to 0°C.
-
Add a solution of Cbz-Cl (0.5-0.8 eq for mono-protection) in CH₂Cl₂ dropwise.
-
Add an aqueous solution of sodium bicarbonate (1.1 eq relative to Cbz-Cl).
-
Stir the biphasic mixture vigorously at 0°C for 1-2 hours, then at room temperature for several hours.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the mono-Cbz product.
-
Protocol 5: Di-Cbz Protection of 1,2-Diaminopropane [4]
-
Materials: 1,2-diaminopropane, benzyl chloroformate (Cbz-Cl), aqueous NaOH.
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 eq) in aqueous NaOH (e.g., 3 M, 2.2 eq) and cool to 0°C.
-
Add Cbz-Cl (2.2 eq) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at room temperature for 3 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Protocol 6: Cbz Deprotection by Catalytic Hydrogenolysis [8]
-
Materials: Cbz-protected 1,2-diaminopropane, Palladium on carbon (10% Pd/C), methanol, hydrogen gas source.
-
Procedure:
-
Dissolve the Cbz-protected diamine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected diamine.
-
Fmoc Protection and Deprotection
Protocol 7: Selective Mono-Fmoc Protection of 1,2-Diaminopropane (Generalized Flow Chemistry Approach) [7]
This protocol is a generalized adaptation for batch synthesis based on a continuous flow method. Optimization of stoichiometry and reaction time may be required.
-
Materials: 1,2-diaminopropane, 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu), tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of 1,2-diaminopropane (e.g., 0.1 M) in THF.
-
Prepare a separate solution of Fmoc-OSu (e.g., 0.08 M for mono-protection) in THF.
-
Slowly add the Fmoc-OSu solution to the diamine solution at room temperature with vigorous stirring.
-
Monitor the reaction closely by TLC or LC-MS.
-
Once the desired mono-protected product is maximized, quench the reaction with water.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Protocol 8: Di-Fmoc Protection of 1,2-Diaminopropane [2]
-
Materials: 1,2-diaminopropane, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-Cl (2.2 eq) in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Protocol 9: Fmoc Deprotection [10][11]
-
Materials: Fmoc-protected 1,2-diaminopropane, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected diamine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Remove the solvent and excess piperidine under reduced pressure to obtain the crude deprotected product.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the protection and deprotection strategies for 1,2-diaminopropane.
References
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. rsc.org [rsc.org]
- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride 95% | CAS: 1172596-47-2 | AChemBlock [achemblock.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Comparative analysis of deprotection methods for tert-Butyl (1-aminopropan-2-yl)carbamate
For researchers, scientists, and drug development professionals, the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from amine functionalities is a critical step in multi-step organic synthesis. The choice of deprotection method for a substrate such as tert-Butyl (1-aminopropan-2-yl)carbamate is pivotal, directly impacting reaction yield, purity, and overall process efficiency. This guide provides a comparative analysis of common deprotection strategies, supported by experimental data from representative primary amines, to facilitate the selection of the most suitable method.
The primary methods for Boc deprotection fall into two main categories: acidic and thermal cleavage. While enzymatic methods are employed for the removal of some protecting groups, their application for the direct cleavage of the Boc group from amines is not widely reported and is considered less conventional.
Quantitative Comparison of Deprotection Methods
The selection of a deprotection strategy often involves a trade-off between reaction speed, mildness of conditions, and potential side reactions. The following table summarizes the performance of common deprotection methods for Boc-protected primary amines, providing a baseline for what can be expected for the deprotection of this compound.
| Deprotection Method | Reagents/Conditions | Typical Reaction Time | Typical Yield | Purity | Key Advantages & Disadvantages |
| Acidic Deprotection | |||||
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 0.5 - 2 hours | >90% | Good to Excellent | Advantages: Fast, highly effective, and widely used.[1] Disadvantages: Harsh acidic conditions can cleave other acid-labile groups.[2] Potential for t-butylation and trifluoroacetylation side reactions.[2] TFA is corrosive and requires careful handling.[3] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | >90% | Good to Excellent | Advantages: Effective, and the product is often isolated as a crystalline hydrochloride salt, aiding in purification.[1] Disadvantages: Can be harsh for sensitive substrates. Requires anhydrous conditions for optimal results.[3] |
| Thermal Deprotection | |||||
| Catalyst-Free | 150-240°C in a suitable solvent (e.g., TFE, MeOH) | 0.5 - 1.5 hours (in flow) | Variable (44-99%) | Good to Excellent | Advantages: Avoids the use of strong acids, beneficial for acid-sensitive molecules. Can be performed without a catalyst.[4][5] Disadvantages: Requires high temperatures which may not be suitable for all substrates.[5] The efficiency is highly dependent on the substrate structure.[4] |
Note: The yields and purities are based on studies of various primary amines and may vary for this compound. TFE = Trifluoroethanol, MeOH = Methanol.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in Boc deprotection, the following diagrams have been generated using the DOT language.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A generalized experimental workflow for Boc deprotection.
Experimental Protocols
Below are detailed methodologies for the key deprotection experiments. These protocols are based on procedures for primary amines and can be adapted for this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is one of the most common and rapid procedures for Boc deprotection.[1]
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution. A common concentration is a 25% to 50% (v/v) solution of TFA in DCM.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For the work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Side Reaction Mitigation: To prevent t-butylation of nucleophilic residues, scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction mixture.[2]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often yields the deprotected amine as its hydrochloride salt, which can be advantageous for purification and handling.[1]
Materials:
-
Boc-protected this compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a cold solvent like diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain the 1,2-diaminopropane dihydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) during an aqueous work-up.[6]
Protocol 3: Thermal Deprotection
This method provides a "green" alternative by avoiding the use of strong acids and potentially hazardous solvents.[5]
Materials:
-
Boc-protected this compound
-
High-boiling point solvent (e.g., 2,2,2-trifluoroethanol (TFE), methanol, or water)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or continuous flow reactor)
Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent in a suitable reaction vessel.
-
Heat the reaction mixture to a high temperature, typically ranging from 150°C to 240°C.[4] The optimal temperature will depend on the substrate and solvent.
-
The reaction time can vary from 30 minutes to several hours. For instance, in a continuous flow reactor, residence times of 30-90 minutes have been shown to be effective for various primary amines.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will depend on the solvent used. If water is used, the product can often be extracted with an organic solvent. If an organic solvent is used, it can be removed under reduced pressure.
-
Further purification can be performed by distillation, crystallization, or column chromatography as needed.
Conclusion
The choice of deprotection method for this compound depends on the specific requirements of the synthetic route, including the presence of other functional groups, scalability, and environmental considerations. Acidic deprotection with TFA or HCl offers rapid and high-yielding routes but may not be suitable for acid-sensitive substrates. Thermal deprotection provides a milder, acid-free alternative, though it requires higher temperatures and the efficiency can be more substrate-dependent. For any chosen method, optimization of reaction conditions is crucial to maximize yield and purity while minimizing side reactions.
References
A Comparative Guide to Orthogonal Protection Strategies for tert-Butyl (1-aminopropan-2-yl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of orthogonal protection strategies involving tert-Butyl (1-aminopropan-2-yl)carbamate, a chiral diamine derivative. The focus is on the selective protection of one of the two amino groups, a critical step in the synthesis of various pharmaceutical agents and chiral ligands. This document presents a data-driven comparison of four common amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc).
The principle of orthogonal protection lies in the ability to selectively remove one protecting group in the presence of others by employing distinct chemical conditions. This allows for the sequential and regioselective modification of multifunctional compounds. For a molecule like this compound, where one amine is already protected by a Boc group, an orthogonal strategy is essential for the selective functionalization of the remaining free amine.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the mildness of its removal. The following table summarizes the performance of Boc, Fmoc, Cbz, and Alloc groups for the protection of the primary amine in 1,2-propanediamine, the parent diamine of the title compound.
| Protecting Group | Reagent | Typical Solvent(s) | Base | Reaction Time | Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Methanol/Water | N/A (via mono-HCl salt) | 1 hour | 72[1][2] | Strong Acid (e.g., TFA, HCl)[3][][5] |
| Fmoc | Fmoc-OSu | Dioxane/Water | NaHCO₃ | Not specified | High (qualitative)[6] | Base (e.g., 20% Piperidine in DMF)[][6] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane | Triethylamine | Not specified | High (qualitative)[6] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][5][6] |
| Alloc | Allyl chloroformate (Alloc-Cl) | THF/Water | NaHCO₃ | 12 hours | High (qualitative)[6] | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the concept of orthogonal protection and a general workflow for a comparative study of protecting group efficiency.
Caption: Orthogonal protection allows for the selective manipulation of functional groups.
Caption: A systematic workflow for evaluating the performance of different protecting groups.
Experimental Protocols
The following are detailed methodologies for the selective mono-protection of 1,2-propanediamine with Boc, Fmoc, Cbz, and Alloc, and their subsequent deprotection.
Selective Mono-Boc Protection of 1,2-Propanediamine[1][2]
Protection:
-
To a solution of racemic 1,2-propanediamine (1 eq) in anhydrous methanol at 0°C, add chlorotrimethylsilane (1 eq) dropwise to generate the mono-hydrochloride salt in situ.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 volume equivalent to methanol) and a solution of di-tert-butyl dicarbonate (1 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminopropyl)carbamate.
Deprotection:
-
Dissolve the Boc-protected diamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting diamine salt can be used directly or neutralized with a suitable base.
Selective Mono-Fmoc Protection of 1,2-Propanediamine (General Procedure)[6]
Protection:
-
Dissolve 1,2-propanediamine (excess, e.g., 5-10 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (excess) to the solution.
-
Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1 eq) in dioxane.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography to isolate the mono-Fmoc-protected diamine.
Deprotection:
-
Dissolve the Fmoc-protected diamine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes to 2 hours.
-
Remove the solvent under reduced pressure and purify the resulting diamine.
Selective Mono-Cbz Protection of 1,2-Propanediamine (General Procedure)[6]
Protection:
-
Dissolve 1,2-propanediamine (excess, e.g., 5-10 eq) in dichloromethane.
-
Cool the solution to 0°C and add triethylamine (1 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Deprotection:
-
Dissolve the Cbz-protected diamine in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected diamine.
Selective Mono-Alloc Protection of 1,2-Propanediamine (General Procedure)[6]
Protection:
-
Dissolve 1,2-propanediamine (excess, e.g., 5-10 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (excess).
-
Slowly add allyl chloroformate (Alloc-Cl) (1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
Deprotection:
-
Dissolve the Alloc-protected diamine in an anhydrous, deoxygenated solvent such as dichloromethane or THF.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount).
-
Add a scavenger, such as dimedone or phenylsilane.
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated after an appropriate workup and purification.
Conclusion
The selection of an appropriate orthogonal protection strategy is a critical decision in the synthesis of complex molecules derived from this compound and related diamines. The Boc group, being acid-labile, offers a robust and high-yielding protection method. For subsequent protection of the second amino group, Fmoc (base-labile), Cbz (hydrogenolysis-labile), and Alloc (Pd(0)-labile) present excellent orthogonal alternatives. The choice among these will depend on the stability of the target molecule and the planned subsequent reaction conditions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic challenges.
References
- 1. redalyc.org [redalyc.org]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
A Researcher's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of Chiral Sources
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a critical task. The choice of the chiral source is a pivotal decision that significantly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an objective comparison of the three primary sources of chirality in asymmetric synthesis: the chiral pool, chiral auxiliaries, and chiral catalysts. By presenting quantitative data, detailed experimental protocols, and logical workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
At a Glance: Comparing Chiral Sources
The selection of an appropriate chiral source depends on a multitude of factors including the target molecule's structure, the desired scale of the synthesis, cost constraints, and the required level of stereochemical purity. The following table provides a high-level comparison of the three main approaches.
| Feature | Chiral Pool | Chiral Auxiliaries | Chiral Catalysts |
| Principle | Utilizes naturally occurring chiral molecules as starting materials. | A chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction. | A small amount of a chiral molecule accelerates a reaction to produce a chiral product. |
| Stoichiometry | Stoichiometric | Stoichiometric | Catalytic |
| Cost | Variable, can be low for abundant starting materials. | Moderate to high, but often recyclable. | Can be high, but low loading reduces overall cost. |
| Generality | Limited to the available structures in the chiral pool. | Broadly applicable to many reaction types. | Very broad, with catalysts designed for specific transformations. |
| Development Time | Can be rapid if a suitable starting material is identified. | Well-established and predictable, often leading to faster route development. | Catalyst screening and optimization can be time-consuming. |
| Waste Generation | Can be high due to the need for functional group interconversions. | Additional steps for attachment and removal generate waste. | Generally low waste due to catalytic nature. |
Quantitative Comparison of Chiral Sources
A more detailed quantitative analysis is crucial for a thorough cost-benefit assessment. The following tables summarize the approximate costs, typical reaction yields, and stereoselectivities for representative examples from each category of chiral source.
Table 1: Cost Comparison of Representative Chiral Sources
| Chiral Source Type | Example | Molecular Weight ( g/mol ) | Purity | Price (USD) | Quantity | Cost per mole (USD) |
| Chiral Pool | (+)-α-Pinene | 136.24 | 98% | ~430 | 1 kg | ~3.16 |
| L-Alanine | 89.09 | >98% | ~189 | 1 kg | ~2.12 | |
| Diethyl L-(+)-tartrate | 206.19 | 99% | ~97 | 100 g | ~200 | |
| Chiral Auxiliary | (1S,2S)-(+)-Pseudoephedrine | 165.23 | >98% | ~275 | 1 kg | ~1.66 |
| (1S)-(-)-2,10-Camphorsultam | 215.31 | 98% | ~172 | 5 g | ~7990 | |
| (S)-4-Benzyl-2-oxazolidinone | 177.20 | 99% | ~119 | 100 g | ~672 | |
| Chiral Catalyst | L-Proline | 115.13 | >98% | ~317 | 500 g | ~73 |
| (R)-(+)-BINAP | 622.67 | 99% | ~66 | 1 g | ~41086 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The cost per mole is calculated based on the listed price and quantity for comparison purposes.
Table 2: Performance Comparison in Representative Asymmetric Reactions
| Chiral Source Type & Reaction | Chiral Source | Substrate | Product Yield | Stereoselectivity (ee/de) |
| Chiral Pool Synthesis | D-Mannitol | Achiral aldehyde | Multi-step synthesis | High (product dependent) |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Propionyl oxazolidinone | ~95% | >98% de |
| Chiral Catalyst (Organocatalysis) | L-Proline (20 mol%) | Cyclohexanone & p-nitrobenzaldehyde | up to 99% | up to >99% ee |
| Chiral Catalyst (Metal Catalysis) | Ti(OiPr)₄ / L-(+)-DET | Geraniol | ~77% | >95% ee |
Experimental Protocols
To provide a practical understanding of the application of these chiral sources, detailed methodologies for key experiments are outlined below.
Asymmetric Alkylation using an Evans' Chiral Auxiliary
This protocol describes the asymmetric alkylation of an N-acyloxazolidinone, a classic example of using a chiral auxiliary to control stereochemistry.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Allyl iodide
-
Saturated aqueous ammonium chloride solution
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
a) Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add 4-(dimethylamino)pyridine (0.1 eq) and propionic anhydride (1.5 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.
b) Asymmetric Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by flash column chromatography.
c) Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched product. The chiral auxiliary can be recovered and reused.
L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol details an organocatalytic asymmetric aldol reaction between a ketone and an aldehyde, a cornerstone of modern asymmetric synthesis.[1][2][3]
Materials:
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
L-Proline
-
Methanol
-
Water
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve p-nitrobenzaldehyde (1.0 eq) and L-proline (0.2 eq) in a 2:1 mixture of methanol and water.
-
Add cyclohexanone (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Asymmetric Synthesis from a Chiral Pool Starting Material: Synthesis of 2,3-O-Cyclohexylidene-D-glyceraldehyde from D-Mannitol
This protocol illustrates the use of a readily available chiral starting material from the chiral pool to synthesize a valuable chiral building block.
Materials:
-
D-Mannitol
-
Cyclohexanone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dimethylformamide (DMF)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
a) Protection of D-Mannitol:
-
To a suspension of D-mannitol (1.0 eq) in DMF, add cyclohexanone (2.2 eq).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 1,2:5,6-di-O-cyclohexylidene-D-mannitol.
b) Oxidative Cleavage:
-
To a suspension of silica gel in DCM, add an aqueous solution of sodium periodate (1.5 eq). Stir until a free-flowing powder is obtained.
-
Add a solution of 1,2:5,6-di-O-cyclohexylidene-D-mannitol (1.0 eq) in DCM to the silica-supported periodate.
-
Stir the mixture at room temperature for 7 hours.
-
Filter the reaction mixture and wash the silica gel with DCM.
-
Concentrate the filtrate under reduced pressure to yield 2,3-O-cyclohexylidene-D-glyceraldehyde, which can be used in subsequent steps without further purification.
Visualizing the Decision-Making Process
The choice of a chiral source is a complex decision involving multiple factors. The following diagrams, generated using Graphviz, illustrate the logical relationships in the cost-benefit analysis and a typical workflow for selecting a chiral synthesis strategy.
References
Efficacy comparison of catalysts for the synthesis of tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of mono-protected diamines is a critical step in the development of pharmaceuticals and other complex molecules. tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable building block, and its efficient synthesis with high selectivity is of significant interest. This guide provides an objective comparison of different catalytic and quasi-catalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols.
The primary challenge in the synthesis of this compound lies in achieving selective N-protection of one of the two amino groups in 1,2-diaminopropane. Several strategies have been developed to address this, primarily involving the reaction of 1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under various conditions. In this context, the term "catalyst" is used broadly to include reagents that facilitate this selective transformation.
Efficacy Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for different approaches to the synthesis of this compound.
| Method | "Catalyst"/Key Reagent | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Monoprotonation | Hydrochloric Acid (in situ) | 45[1] | 1 hour | Room Temp.[1] | High selectivity with 1:1 stoichiometry, cost-effective.[1][2] | Requires careful handling of acid and subsequent neutralization. |
| Excess Diamine | None (Stoichiometric Control) | Moderate (42 for a similar substrate)[3] | Varies | Room Temp. | Simple procedure. | Requires a large excess of the valuable diamine, leading to poor atom economy.[4] |
| DMAP Catalysis | 4-(Dimethylamino)pyridine | Not specified for mono-selectivity | ~12 hours[5] | Room Temp.[5] | Accelerates the rate of Boc protection.[6][7] | May promote the formation of di-protected byproducts; selectivity data for diamines is limited.[6] |
| Alkyl Phenyl Carbonate | None (Reagent Control) | High Yield[4] | ~18 hours[4] | Reflux (80 °C)[4] | Good selectivity for primary amines.[4] | Requires synthesis of the alkyl phenyl carbonate reagent. |
Experimental Workflows and Signaling Pathways
The general workflow for the synthesis and comparison of catalysts for this compound production is depicted below.
The mechanism for DMAP-catalyzed Boc protection involves the activation of Boc anhydride.
Detailed Experimental Protocols
Method 1: Monoprotonation with in-situ Generated HCl
This method relies on the selective protonation of one amine group, rendering it unreactive towards Boc₂O.[1][2]
-
Materials:
-
1,2-Diaminopropane
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve 1 equivalent of 1,2-diaminopropane in anhydrous methanol and cool the solution to 0 °C.[1]
-
Slowly add 1 equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.[1]
-
Allow the mixture to warm to room temperature and stir for a short period to ensure equilibration.[1]
-
Add a small amount of water (e.g., 1 mL) followed by a solution of 1 equivalent of (Boc)₂O in methanol.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.[1]
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH and extract the product into dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[1]
-
Method 2: DMAP as a Catalyst
While specific data for mono-protection of 1,2-diaminopropane is limited, this general protocol for DMAP-catalyzed Boc protection can be adapted. Careful control of stoichiometry is crucial to favor mono-protection.
-
Materials:
-
1,2-Diaminopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1 equivalent of 1,2-diaminopropane in dry THF.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (e.g., 1 equivalent for mono-protection) in dry THF.
-
Stir the mixture at room temperature for approximately 12 hours, monitoring the reaction by TLC.[5]
-
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.[5]
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.[5]
-
Purify the residue by flash chromatography on silica gel to separate the mono-protected product from the di-protected and unreacted starting material.[5]
-
Method 3: Alkyl Phenyl Carbonate Reagent
This method offers good selectivity for the protection of primary amines.[4]
-
Materials:
-
1,2-Diaminopropane
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Add tert-butyl phenyl carbonate (1 equivalent) to a solution of 1,2-diaminopropane (1 equivalent) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.[4]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir overnight (around 18 hours).[4]
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[4]
-
Add water and adjust the pH to approximately 3 by the careful addition of 2M HCl, followed by extraction with CH₂Cl₂ to remove any di-protected byproduct.[4]
-
Adjust the aqueous phase to pH 12 by the addition of 2M NaOH and extract with CH₂Cl₂.[4]
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to afford the product.[4]
-
Conclusion
The choice of method for the synthesis of this compound depends on the specific requirements of the research, including desired yield, cost-effectiveness, and scale. The monoprotonation method offers a highly selective and cost-effective route for large-scale synthesis. While the use of DMAP as a catalyst can accelerate the reaction, careful optimization is required to achieve high mono-selectivity. The alkyl phenyl carbonate method provides an alternative with high yields, particularly for selective protection of primary amines. For initial lab-scale synthesis where the diamine is not a limiting reagent, the excess diamine method offers the simplest procedure. Researchers should consider these factors when selecting the most appropriate protocol for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Spectroscopic comparison of (R) and (S) enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is a critical step in drug development and chemical synthesis. Enantiomers, being non-superimposable mirror images of each other, often exhibit identical physical and chemical properties in an achiral environment. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate, detailing the expected outcomes from various analytical techniques and providing the necessary experimental protocols.
The Challenge of Spectroscopic Enantiomer Differentiation
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are inherently achiral. These methods probe the connectivity and electronic environment of atoms within a molecule, which are identical for both enantiomers. Consequently, the NMR, IR, and MS spectra of (R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate are expected to be identical.
To distinguish between these enantiomers, a chiroptical technique is necessary. Chiroptical spectroscopy utilizes polarized light that interacts differently with chiral molecules, providing a unique spectral fingerprint for each enantiomer. Circular Dichroism (CD) spectroscopy is a powerful and widely used chiroptical technique for this purpose.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of this compound. It is important to note that while the data for NMR, IR, and MS are identical for both enantiomers, the Circular Dichroism data is the key differentiator.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)
Since enantiomers are indistinguishable by NMR in an achiral solvent, the following table represents the expected data for both the (R) and (S) forms. The chemical shifts are predicted based on the analysis of structurally similar carbamates.
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.10 | Doublet | 3H | -CH₃ (chiral center) | |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) | |
| ~2.60 - 2.80 | Multiplet | 2H | -CH₂-NH₂ | |
| ~3.50 - 3.70 | Multiplet | 1H | -CH-NHBoc | |
| ~4.80 | Broad Singlet | 1H | -NH-Boc | |
| Variable | Broad Singlet | 2H | -NH₂ | |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment | ||
| ~18.0 | -CH₃ (chiral center) | |||
| ~28.5 | -C(CH₃)₃ (tert-Butyl) | |||
| ~45.0 | -CH₂-NH₂ | |||
| ~50.0 | -CH-NHBoc | |||
| ~79.0 | -C(CH₃)₃ (tert-Butyl) | |||
| ~156.0 | C=O (Carbamate) |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum is determined by the vibrational modes of the functional groups, which are identical for both enantiomers.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amine) | Stretch | 3300 - 3500 (two bands) |
| N-H (Carbamate) | Stretch | ~3350 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Carbamate) | Stretch | 1680 - 1710 |
| N-H (Amine) | Bend | 1580 - 1650 |
| N-H (Carbamate) | Bend | ~1520 |
Table 3: Mass Spectrometry Data
Mass spectrometry measures the mass-to-charge ratio of the molecule and its fragments, which is identical for enantiomers.
| Ion | Expected m/z |
| [M+H]⁺ | 175.14 |
| [M-C₄H₈]⁺ (Loss of isobutene) | 119.08 |
| [M-Boc]⁺ | 75.08 |
Table 4: Circular Dichroism (CD) Spectroscopy Data (Expected)
Circular Dichroism is the definitive technique for distinguishing between the (R) and (S) enantiomers. The two enantiomers will produce mirror-image spectra.
| Enantiomer | Expected CD Signal | Wavelength Range (nm) |
| (R)-tert-Butyl (1-aminopropan-2-yl)carbamate | Positive or Negative Cotton Effect | 200 - 250 |
| (S)-tert-Butyl (1-aminopropan-2-yl)carbamate | Opposite Sign Cotton Effect to (R) | 200 - 250 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and fragmenting it to obtain structural information.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To differentiate between the (R) and (S) enantiomers.[1]
-
Instrumentation: Circular Dichroism Spectropolarimeter.
-
Sample Preparation:
-
Spectrum Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.[1]
-
Record the CD spectrum of the (R)-enantiomer solution over the desired wavelength range (e.g., 190-300 nm).
-
Thoroughly clean and dry the cuvette, then record the CD spectrum of the (S)-enantiomer solution under the identical conditions.
-
Subtract the solvent baseline from each sample spectrum.
-
The resulting spectra for the (R) and (S) enantiomers should be mirror images of each other.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers of this compound.
Caption: Workflow for the spectroscopic comparison of enantiomers.
This guide provides a foundational framework for the spectroscopic analysis and differentiation of the (R) and (S) enantiomers of this compound. By employing a combination of achiral and chiroptical techniques, researchers can confidently elucidate the structure and confirm the stereochemical identity of these important chiral building blocks.
References
A Comparative Guide to the Synthetic Applications of tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic and medicinal chemistry, mono-protected diamines are indispensable building blocks. Their unique architecture allows for selective functionalization, enabling the construction of complex molecular scaffolds found in chiral ligands, pharmaceuticals, and other biologically active molecules. Among these, tert-Butyl (1-aminopropan-2-yl)carbamate, a chiral 1,2-diamine derivative, offers a versatile platform for introducing a protected amine functionality.
This guide provides a comparative analysis of this compound against its common alternatives, focusing on its applications in key synthetic transformations. We present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant synthetic workflows and biological pathways to assist researchers in making informed decisions for their synthetic strategies.
Comparison of Core Building Blocks
The choice between isomeric diamines or different amine protecting groups can significantly influence reaction outcomes, including yield, stereoselectivity, and overall efficiency. Here, we compare this compound with its primary alternatives.
Isomeric Comparison: 1,2-Diamine vs. 1,3-Diamine
The most common alternative to the 1,2-diamine scaffold is its structural isomer, tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane). The spatial arrangement of the amino groups dictates the flexibility and conformational preferences of the resulting molecules. The 1,2-diamine provides a more rigid backbone, often crucial for the synthesis of chiral ligands for asymmetric catalysis, whereas the 1,3-diamine offers a more flexible three-carbon spacer, frequently used in the synthesis of polyamine analogues and linkers for bioconjugation.[1]
Table 1: Isomer Performance in Amide Bond Formation
| Feature | This compound (1,2-Diamine) | tert-Butyl (3-aminopropyl)carbamate (1,3-Diamine) | Key Considerations |
| Primary Application | Chiral Ligands, Asymmetric Synthesis | Linkers, Polyamine Analogues | The substitution pattern dictates the primary field of use. |
| Typical Reaction | Asymmetric transformations | Amide coupling, Reductive amination | Both are versatile, but their utility shines in different areas. |
| Example Yield | Not explicitly found in comparative studies | High yields reported in NHS ester couplings (Protocol 2) | Direct comparative yield data is scarce in the literature. |
| Stereochemistry | Chiral center offers stereocontrol | Achiral, acts as a flexible spacer | Critical for asymmetric synthesis vs. linker applications. |
Protecting Group Comparison: Boc vs. Cbz
The tert-butoxycarbonyl (Boc) group is favored for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions (e.g., TFA). An alternative is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions but is typically cleaved via catalytic hydrogenolysis. The choice between Boc and Cbz is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. In a rhodium-catalyzed amidation, N-Cbz-protected amines were reported to give cleaner reaction profiles and higher yields compared to their N-Boc counterparts.
Table 2: Comparison of Amine Protecting Groups
| Property | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Stability | Stable to bases, nucleophiles, hydrogenation | Stable to acids and bases |
| Lability | Labile to strong acids (e.g., TFA) | Labile to catalytic hydrogenolysis, strong acids |
| Key Advantage | Orthogonal to Cbz and Fmoc groups | Orthogonal to Boc group; stable to many reagents |
Synthetic Workflows and Logical Relationships
The utility of this compound is best illustrated through its integration into synthetic workflows. Below are diagrams generated using Graphviz to visualize these processes.
Caption: General synthetic workflow utilizing this compound.
Application in Drug Discovery: Targeting the PIM1 Signaling Pathway
This compound and its derivatives are valuable scaffolds in the synthesis of kinase inhibitors. One such critical target in oncology is the PIM1 kinase, a serine/threonine kinase involved in cell survival and proliferation. PIM1 is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various cancers. Its inhibition is a promising therapeutic strategy.
The diagram below illustrates the central role of PIM1 in oncogenic signaling, highlighting its interaction with the JAK/STAT and NF-κB pathways, which creates a positive feedback loop promoting tumorigenesis.
Caption: The PIM1 signaling pathway in immunoinflammatory diseases and cancer.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for key reactions involving mono-Boc-protected diaminopropanes.
Protocol 1: Reductive Amination with tert-Butyl (3-aminopropyl)carbamate (Representative)
This protocol outlines a general procedure for the reductive amination of an aldehyde with N-Boc-1,3-diaminopropane, a common method for synthesizing polyamine analogues.
-
Materials:
-
Aldehyde (1.0 eq.)
-
tert-Butyl (3-aminopropyl)carbamate (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aldehyde (1.0 eq.) and tert-Butyl (3-aminopropyl)carbamate (1.1 eq.) in DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Amide Coupling with tert-Butyl (3-aminopropyl)carbamate and an NHS Ester
This protocol details the coupling of N-Boc-1,3-diaminopropane to an N-hydroxysuccinimide (NHS) ester-activated molecule.
-
Materials:
-
NHS Ester (1.0 eq., e.g., 1.0 mmol)
-
tert-Butyl (3-aminopropyl)carbamate (1.1 eq., 1.1 mmol, 191.5 mg)
-
Diisopropylethylamine (DIPEA) (2.0 eq., 2.0 mmol, 348 µL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate and Hexanes for chromatography
-
-
Procedure:
-
In a flask, dissolve the NHS ester (1.0 eq.) in anhydrous DMF (e.g., 5 mL).
-
In a separate vial, dissolve tert-Butyl (3-aminopropyl)carbamate (1.1 eq.) in anhydrous DMF (e.g., 2 mL).
-
Add the solution of the carbamate to the flask containing the NHS ester.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-18 hours. Monitor progress by TLC or LC-MS until the starting NHS ester is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Conclusion
This compound is a valuable chiral building block, particularly for the synthesis of molecules where stereochemistry is critical. Its primary alternative, the 1,3-diamino isomer, serves a complementary role, excelling as a flexible linker. The choice between Boc and other protecting groups like Cbz depends on the specific chemical environment of the substrate and the desired deprotection strategy. By understanding the comparative advantages of these reagents and employing robust synthetic protocols, researchers can more efficiently access complex molecular targets for drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (1-aminopropan-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides comprehensive procedures for the proper disposal of tert-Butyl (1-aminopropan-2-yl)carbamate, ensuring laboratory safety and environmental compliance.
This document outlines essential safety information, personal protective equipment (PPE) recommendations, and a step-by-step disposal plan for this compound. The information provided is based on data for the compound and structurally similar chemicals.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound and its isomers is presented below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 264 °C (for (R)-isomer) | [2] |
| Melting Point | Not available | [2] |
| Toxicity Data (LD50/LC50) | Not available |
Hazard Identification and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Similar compounds are considered harmful if ingested.[3]
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. [4]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound. The selection of appropriate gloves is critical, and while specific breakthrough times for this compound are not available, general resistance information for related chemical classes provides guidance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. Recommended materials include Nitrile rubber, Butyl rubber, or Neoprene. | Provides a barrier against skin contact. Nitrile gloves offer good splash protection, while butyl rubber and neoprene may provide longer resistance.[5] Always inspect gloves for integrity before use and change them immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles or safety glasses. | Protects eyes from potential splashes of the chemical. |
| Skin and Body Protection | Standard laboratory coat. Closed-toe shoes. | Protects skin and personal clothing from accidental spills. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste management service, typically involving incineration.
Step 1: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Step 2: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS office or designated waste management provider to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
Step 3: Decontamination of Empty Containers and Glassware
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once decontaminated, the empty container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label. Consult your institutional policies for specific guidance.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
Currently, there are no specific, validated experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Therefore, professional disposal through a licensed hazardous waste contractor is the recommended and safest option.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, to ensure full compliance. A thorough risk assessment should be conducted before handling any chemical.
References
Essential Safety and Operational Guide for Handling tert-Butyl (1-aminopropan-2-yl)carbamate
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for ensuring personnel safety. The following table summarizes the recommended PPE for handling tert-Butyl (1-aminopropan-2-yl)carbamate, based on the hazards associated with similar carbamate compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards.[1][2] A face shield should be worn over the goggles when there is a significant risk of splashes.[1] | Protects against severe eye damage from potential splashes of the material, which may be corrosive or irritating.[1][3] |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness.[1] • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness.[1] | Provides robust protection. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Always change gloves immediately upon contamination.[1] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing.[1] For larger quantities, a chemical-resistant apron and sleeves are recommended.[1] Wear closed-toe shoes and long pants.[1] | Protects skin from potential splashes and contact. Carbamates can potentially be absorbed through the skin, making protective clothing a necessary barrier.[4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][3][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][4] | Prevents inhalation of potentially harmful vapors or aerosols.[4][6] Engineering controls like fume hoods are the primary method of exposure control.[4] |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][5]
-
Assemble all necessary equipment and reagents before starting.[1]
-
Prepare a designated and clearly labeled waste container for hazardous waste.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated work area.[1]
-
Inspect gloves for any signs of degradation or punctures before use.[1][7]
3. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood.[1][3][5]
-
Do not breathe vapors or spray.[3]
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding skin contact with the outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3]
Spill and Emergency Procedures
-
Small Spill (<100 mL):
-
Large Spill (>100 mL):
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[1]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[1]
-
Dispose of all waste in accordance with local, state, and federal regulations.[1][6] Do not let the product enter drains or the environment.[3][6][8]
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
